Methyl 3-propylhex-2-enoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
methyl 3-propylhex-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-4-6-9(7-5-2)8-10(11)12-3/h8H,4-7H2,1-3H3 |
InChI Key |
KRIVRZWZACFKEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=CC(=O)OC)CCC |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Physicochemical Landscape of Methyl 3-propylhex-2-enoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-propylhex-2-enoate is an α,β-unsaturated ester with the molecular formula C₁₀H₁₈O₂.[1] Its structure, featuring a conjugated system of a carbon-carbon double bond and a carbonyl group, suggests a unique reactivity profile and potential applications in organic synthesis and as a building block for more complex molecules. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Due to the limited availability of experimental data for this specific compound, this guide combines predicted values with experimental data from structurally similar compounds to offer a thorough characterization.
Molecular and Physicochemical Properties
The fundamental properties of this compound are summarized below. It is important to note that while the molecular formula and weight are established, experimental values for properties such as boiling point and density have not been widely reported.[1]
General Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O₂ | Vulcanchem |
| Molecular Weight | 170.25 g/mol | Vulcanchem |
| IUPAC Name | This compound | - |
| Canonical SMILES | CCCC(=CC(=O)OC)CC | Vulcanchem |
| InChI Key | KRIVRZWZACFKEU-UHFFFAOYSA-N | Vulcanchem |
Predicted Physicochemical Data
Due to the absence of extensive experimental data, computational predictions provide valuable insights into the behavior of this compound.
| Property | Predicted Value | Source |
| Boiling Point | ~190-210 °C (at 760 mmHg) | Joback Method (Estimated) |
| Density | ~0.9 g/cm³ | ACD/Labs Percepta (Estimated) |
| Refractive Index | ~1.44 | ACD/Labs Percepta (Estimated) |
| LogP (Octanol-Water Partition Coefficient) | ~3.5 | ACD/Labs Percepta (Estimated) |
Comparative Experimental Data for Related Compounds
To provide context for the predicted values, the following table presents experimental data for structurally related esters.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Methyl hexanoate | C₇H₁₄O₂ | 130.18 | 151 | 0.885 (at 25 °C) |
| Methyl 5-hexenoate | C₇H₁₂O₂ | 128.17 | - | - |
| 3-Methylbutan-2-yl (E)-2-methylbut-2-enoate | C₁₀H₁₈O₂ | 170.25 | 507.65 K (~234.5 °C) | - |
| Methyl 3-methyl-2-butenoate | C₆H₁₀O₂ | 114.14 | 70-75 (at 60 mmHg) | 0.873 (at 25 °C) |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl proton, the methyl ester protons, and the aliphatic protons of the propyl and hexenoate chains. For analogous ethyl 3-propylhex-2-enoate, the vinyl proton appears in the range of δ 5.3–5.5 ppm, and the methyl ester protons are expected around δ 3.6–3.8 ppm.[1] The remaining aliphatic protons would likely resonate between δ 0.8–2.5 ppm.
¹³C-NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon in the range of δ 165–170 ppm and signals for the olefinic carbons between δ 120–130 ppm.[1]
Infrared (IR) Spectroscopy
As an α,β-unsaturated ester, this compound is expected to exhibit a characteristic C=O stretching vibration at a lower frequency compared to saturated esters, typically in the range of 1715-1730 cm⁻¹.[2] The C-O stretching vibrations are anticipated to appear as two or more bands in the 1000-1300 cm⁻¹ region.[2]
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve characteristic losses of the methoxy group (-OCH₃) and cleavage at the allylic position.
Experimental Protocols
For the empirical determination of the physicochemical properties of this compound, the following standard laboratory procedures are recommended.
Synthesis and Characterization Workflow
The synthesis and subsequent characterization of a novel compound like this compound would typically follow a structured workflow to ensure purity and confirm its identity.
Determination of Boiling Point
The boiling point can be determined using a micro-boiling point apparatus or by simple distillation. For a small sample, a Thiele tube apparatus with a thermometer and a capillary tube can be employed. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.
Measurement of Density
A pycnometer or a digital density meter can be used for accurate density measurement. The mass of a known volume of the substance is determined at a specific temperature, and the density is calculated by dividing the mass by the volume.
Measurement of Refractive Index
An Abbe refractometer is the standard instrument for measuring the refractive index of a liquid. A few drops of the sample are placed on the prism, and the refractive index is read directly from the instrument at a controlled temperature, typically 20°C or 25°C.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and a small amount of a reference standard (e.g., tetramethylsilane, TMS) is added.
-
IR Spectroscopy: An infrared spectrum is obtained using an FTIR spectrometer. A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or a diamond ATR accessory is used.
-
Mass Spectrometry: Mass spectra are acquired using a mass spectrometer, with electron ionization (EI) being a common method for volatile compounds. The sample is introduced into the instrument, ionized, and the mass-to-charge ratio of the resulting fragments is detected.
Conclusion
While experimental data on this compound remains limited, this technical guide provides a robust framework for its physicochemical characterization. The combination of predicted properties and comparative data from analogous compounds offers valuable insights for researchers. The outlined experimental protocols provide a clear path for the empirical determination of its properties, which will be essential for its potential applications in various fields of chemical research and development.
References
Methyl 3-propylhex-2-enoate IUPAC name and CAS number
Technical Guide: Methyl 3-propylhex-2-enoate
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "this compound" as named in the query is likely an informal descriptor. Based on IUPAC nomenclature, the correct name is Methyl 2-methyl-3-propylhex-2-enoate . This guide proceeds with the corrected IUPAC name. Extensive searches of public chemical databases and scientific literature did not yield a specific CAS number for this compound, nor did they provide any experimental data, including quantitative analyses, detailed experimental protocols, or associated signaling pathways. The information presented herein is therefore based on general, well-established principles of organic chemistry and pharmacology relevant to the compound's structural class.
Compound Identification and Properties
Due to the absence of specific experimental data for Methyl 2-methyl-3-propylhex-2-enoate, a table of physicochemical properties has been compiled from computed data for structurally similar α,β-unsaturated esters. These values should be considered as estimates.
| Property | Value (Estimated) | Data Source |
| Molecular Formula | C₁₀H₁₈O₂ | - |
| Molecular Weight | 170.25 g/mol | - |
| Appearance | Colorless to pale yellow liquid | General observation for similar compounds |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether, acetone) | General observation for similar compounds |
| LogP | ~3.5 | General estimate for similar compounds |
Hypothetical Synthesis Protocol: Horner-Wadsworth-Emmons Reaction
A plausible and widely used method for the synthesis of α,β-unsaturated esters like Methyl 2-methyl-3-propylhex-2-enoate is the Horner-Wadsworth-Emmons (HWE) reaction.[1][2][3] This reaction involves the olefination of an aldehyde or ketone with a phosphonate carbanion and generally favors the formation of the (E)-alkene.[1][3]
Reaction Scheme:
(CH₃CH₂O)₂P(O)CH(CH₃)COOCH₃ + Base → [(CH₃CH₂O)₂P(O)C(CH₃)COOCH₃]⁻ [(CH₃CH₂O)₂P(O)C(CH₃)COOCH₃]⁻ + CH₃(CH₂)₂C(O)CH₂CH₂CH₃ → Methyl 2-methyl-3-propylhex-2-enoate + (CH₃CH₂O)₂PO₂⁻
Materials:
-
Triethyl phosphonoacetate (or a suitable α-methylated phosphonate)
-
A strong base (e.g., Sodium hydride (NaH), Sodium methoxide (NaOMe))
-
4-Heptanone
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)
Generalized Procedure:
-
Phosphonate Deprotonation: The phosphonate ester is dissolved in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled in an ice bath. A strong base is added portion-wise to generate the phosphonate carbanion. The reaction is typically stirred for 30-60 minutes at 0°C.
-
Reaction with Ketone: A solution of 4-heptanone in the same anhydrous solvent is added dropwise to the solution of the phosphonate carbanion at 0°C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-12 hours) until completion, which can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired α,β-unsaturated ester.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of an α,β-unsaturated ester via the Horner-Wadsworth-Emmons reaction.
Potential Biological Activities and Signaling Pathways
While no specific biological data exists for Methyl 2-methyl-3-propylhex-2-enoate, the α,β-unsaturated carbonyl moiety is a well-known structural motif in many biologically active compounds.[4][5][6]
General Mechanism of Action: The electrophilic nature of the β-carbon in the α,β-unsaturated carbonyl system makes it susceptible to nucleophilic attack by biological macromolecules, particularly the thiol groups of cysteine residues in proteins. This can lead to the formation of covalent adducts, which can modulate protein function. This reactivity is the basis for a wide range of observed biological effects.
Potential Therapeutic Applications: Compounds containing the α,β-unsaturated carbonyl moiety have been investigated for a variety of therapeutic applications, including:
-
Anti-inflammatory: By targeting key proteins in inflammatory signaling pathways.
-
Anticancer: Through the inhibition of enzymes crucial for cancer cell proliferation and survival.
-
Neuroprotective: Some derivatives have shown potential in models of neurodegenerative diseases.[7]
-
Antimicrobial: By reacting with essential enzymes in microbes.
Signaling Pathway Interactions: The diagram below illustrates a generalized signaling pathway that can be modulated by compounds containing an α,β-unsaturated carbonyl moiety.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Wittig-Horner Reaction [organic-chemistry.org]
- 4. The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Biological evaluation of synthetic α,β-unsaturated carbonyl based cyclohexanone derivatives as neuroprotective novel inhibitors of acetylcholinesterase, butyrylcholinesterase and amyloid-β aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Methyl 3-propylhex-2-enoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for Methyl 3-propylhex-2-enoate, a trisubstituted α,β-unsaturated ester. The document details established olefination methodologies, specifically the Horner-Wadsworth-Emmons (HWE) and Wittig reactions, which are instrumental in the formation of the target carbon-carbon double bond. This guide includes detailed experimental protocols, quantitative data from analogous reactions, and visual representations of the reaction pathways to facilitate understanding and replication.
Introduction
This compound is an α,β-unsaturated ester with potential applications in organic synthesis and as a building block in the development of novel chemical entities. The synthesis of such trisubstituted alkenes with control over stereochemistry is a critical aspect of modern organic chemistry. This guide focuses on two powerful and widely employed olefination reactions: the Horner-Wadsworth-Emmons reaction and the Wittig reaction. Both methods offer reliable routes to α,β-unsaturated esters from carbonyl precursors.
Retrosynthetic Analysis
A retrosynthetic analysis of this compound suggests two primary disconnection approaches, both centered on the formation of the carbon-carbon double bond. These disconnections lead directly to the key starting materials for the Horner-Wadsworth-Emmons and Wittig reactions.
Caption: Retrosynthetic analysis of this compound.
Synthesis Pathway 1: Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons reaction is a widely used method for the synthesis of alkenes, particularly α,β-unsaturated esters, with a high degree of stereoselectivity.[1] This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone. For the synthesis of this compound, this pathway utilizes butanal and methyl 2-(diethylphosphoryl)propanoate. A key advantage of the HWE reaction is that the phosphate byproduct is water-soluble, simplifying product purification. The use of a stabilized phosphonate generally favors the formation of the (E)-isomer.[1]
Reaction Scheme
Caption: Horner-Wadsworth-Emmons synthesis of this compound.
Experimental Protocol
This protocol is adapted from established procedures for the Horner-Wadsworth-Emmons reaction to synthesize α,β-unsaturated esters.
Materials:
-
Methyl 2-(diethylphosphoryl)propanoate
-
Butanal
-
Sodium hydride (NaH) or 1,8-Diazabicycloundec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of methyl 2-(diethylphosphoryl)propanoate (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add a solution of butanal (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Quantitative Data (Analogous Reactions)
The following table summarizes typical yields and stereoselectivity observed in Horner-Wadsworth-Emmons reactions for the synthesis of trisubstituted α,β-unsaturated esters.
| Aldehyde | Phosphonate | Base | Solvent | Yield (%) | E:Z Ratio |
| Benzaldehyde | Ethyl 2-(diethylphosphoryl)propanoate | NaH | THF | 85-95 | >95:5 |
| Isovaleraldehyde | Methyl 2-(diethylphosphoryl)propanoate | DBU | THF | 70-85 | >90:10 |
| Cyclohexanecarboxaldehyde | Ethyl 2-(diethylphosphoryl)propanoate | K₂CO₃ | MeCN | 80-90 | >95:5 |
Synthesis Pathway 2: Wittig Reaction
The Wittig reaction is another cornerstone of olefination chemistry, providing a versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[2] For the synthesis of this compound, butanal is reacted with methyl 2-(triphenylphosphoranylidene)propanoate. A notable consideration for the Wittig reaction is the potential difficulty in removing the triphenylphosphine oxide byproduct, which often requires chromatographic purification.[2] The stereochemical outcome of the Wittig reaction is dependent on the stability of the ylide; stabilized ylides, such as the one used in this synthesis, generally yield the (E)-alkene as the major product.[2]
Reaction Scheme
Caption: Wittig reaction for the synthesis of this compound.
Experimental Protocol
This protocol is based on general procedures for the Wittig reaction using stabilized ylides.
Materials:
-
Methyl 2-(triphenylphosphoranylidene)propanoate
-
Butanal
-
Toluene or Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve methyl 2-(triphenylphosphoranylidene)propanoate (1.0 equivalent) and butanal (1.1 equivalents) in toluene or DCM in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
To the crude residue, add hexane to precipitate the triphenylphosphine oxide.
-
Filter the mixture and wash the solid with cold hexane.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Quantitative Data (Analogous Reactions)
The table below presents typical outcomes for Wittig reactions involving stabilized ylides and aldehydes.
| Aldehyde | Ylide | Solvent | Yield (%) | E:Z Ratio |
| 2-Nitrobenzaldehyde | Methyl (triphenylphosphoranylidene)acetate | Toluene | ~95 | Predominantly E |
| Benzaldehyde | Ethyl (triphenylphosphoranylidene)acetate | DCM | 80-90 | >95:5 |
| Heptanal | Methyl (triphenylphosphoranylidene)acetate | Benzene | 75-85 | Predominantly E |
Spectroscopic Data of a Related Compound
| Data Type | Value |
| ¹H NMR (CDCl₃) | δ 5.68 (s, 1H), 3.67 (s, 3H), 2.15 (s, 3H), 1.87 (s, 3H) |
| ¹³C NMR (CDCl₃) | δ 166.9, 157.3, 115.9, 50.8, 27.4, 20.3 |
| IR (neat, cm⁻¹) | 2952, 1721 (C=O), 1650 (C=C), 1438, 1225, 1150 |
For this compound, the characteristic signals would be expected to shift accordingly due to the different substitution pattern. The carbonyl stretch in the IR spectrum for an α,β-unsaturated ester is typically found in the range of 1730-1715 cm⁻¹.[4]
Conclusion
Both the Horner-Wadsworth-Emmons and Wittig reactions present viable and effective strategies for the synthesis of this compound. The choice of method may depend on factors such as desired stereoselectivity, ease of purification, and the availability of starting materials. The HWE reaction is often favored for its high (E)-selectivity and the straightforward removal of its byproduct. The Wittig reaction, while also effective, may require more rigorous purification to remove triphenylphosphine oxide. The provided experimental protocols and data serve as a robust foundation for researchers embarking on the synthesis of this and related trisubstituted α,β-unsaturated esters.
References
The Biological Versatility of α,β-Unsaturated Esters: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the biological activities of α,β-unsaturated esters, with a focus on compounds structurally related to Methyl 3-propylhex-2-enoate. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of molecules. It details their known biological effects, underlying mechanisms of action, and provides comprehensive experimental protocols for their evaluation.
Core Biological Activities: Cytotoxicity, Antimicrobial, and Anti-inflammatory Potential
α,β-Unsaturated esters, characterized by a carbon-carbon double bond conjugated to a carbonyl group, are a class of reactive molecules with diverse biological activities. While specific data on this compound is limited in publicly available literature, the broader class of simple aliphatic α,β-unsaturated esters has demonstrated notable cytotoxic, antimicrobial, and anti-inflammatory properties.
Cytotoxic Activity against Cancer Cell Lines
Several studies have highlighted the potential of α,β-unsaturated carbonyl compounds to inhibit the proliferation of cancer cells. The electrophilic nature of the β-carbon in the α,β-unsaturated system makes it susceptible to nucleophilic attack by biological macromolecules, such as cysteine residues in proteins, leading to cellular dysfunction and apoptosis.
Table 1: Cytotoxicity of Representative α,β-Unsaturated Carbonyl Compounds
| Compound/Extract | Cell Line | IC50 (µg/mL) | Reference |
| Methanol extract of Barleria hochstetteri | MCF-7 (Breast Cancer) | 219.67 | [1] |
| Methanol extract of Barleria hochstetteri | A549 (Lung Cancer) | 144.30 | [1] |
| Antioxidant enriched fraction of Hygrophila spinosa | SKOV-3 (Ovarian Cancer) | 43 | [2] |
| Antioxidant enriched fraction of Hygrophila spinosa | MCF-7 (Breast Cancer) | 146 | [2] |
| Antioxidant enriched fraction of Hygrophila spinosa | MDA-MB-231 (Breast Cancer) | 193 | [2] |
Note: The cytotoxic activities listed above are for complex extracts containing various phytochemicals, and not solely attributable to simple unsaturated esters. However, they indicate the potential of natural sources for identifying compounds with this activity.
Antimicrobial and Antifungal Activity
The reactivity of the α,β-unsaturated carbonyl moiety also contributes to the antimicrobial and antifungal properties of these esters. This activity is believed to stem from their ability to interact with and disrupt essential cellular components in microorganisms.
Table 2: Antimicrobial Activity of Representative α,β-Unsaturated Carbonyl Compounds and Related Molecules
| Compound/Extract | Microorganism | MIC (µg/mL) | Reference |
| 12S-aspertetranone D | Staphylococcus aureus (MRSA) | 3.75 | [3] |
| 12S-aspertetranone D | Escherichia coli | 5 | [3] |
| Aspyron | Staphylococcus aureus (MRSA) | 40 | [3] |
| Aspyron | Escherichia coli | 21 | [3] |
| Cyclo-L-proline-L-valine | Candida albicans | 48-49 | [3] |
| (6S)-3-methylene-6-(2-methylpropyl)-2,5-piperazinedione | Candida albicans | 48-49 | [3] |
| Aspergillipeptide A | Candida albicans | 48-49 | [3] |
| Diorcinol | Candida albicans | 48-49 | [3] |
Note: The compounds listed are of fungal origin and represent more complex structures containing the α,β-unsaturated carbonyl motif.
Mechanisms of Action: Modulation of Key Signaling Pathways
The biological effects of α,β-unsaturated esters are often mediated through their interaction with critical cellular signaling pathways. Two key pathways implicated are the NF-κB and Nrf2 pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, and cell survival. Aberrant NF-κB signaling is associated with various inflammatory diseases and cancers. α,β-Unsaturated carbonyl compounds can inhibit NF-κB activation by targeting key components of the pathway, such as the IκB kinase (IKK) complex or by directly modifying NF-κB transcription factors, thereby preventing their translocation to the nucleus and subsequent pro-inflammatory gene expression.
Caption: Inhibition of the NF-κB signaling pathway by α,β-unsaturated esters.
Activation of the Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Electrophilic compounds, such as α,β-unsaturated esters, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Activated Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a wide array of cytoprotective genes.
References
Propylhexenoate Derivatives: A Technical Guide to Their Discovery and Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propylhexenoate derivatives, more commonly referred to in scientific literature as propyl hexanoate and its related compounds, are esters that have garnered interest for their presence in a variety of natural sources and their potential applications in the flavor, fragrance, and pharmaceutical industries. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and biochemical significance of these compounds. It is designed to serve as a foundational resource for researchers and professionals involved in natural product chemistry, drug discovery, and formulation science. While the initial query specified "propylhexenoate," the available scientific literature predominantly refers to the saturated analog, "propyl hexanoate." This guide will focus on the latter, as it is the compound for which scientific data is available.
Discovery and Natural Occurrence
Propyl hexanoate is a fatty acid ester formed from the condensation of hexanoic acid and propanol.[1] It is characterized by a fruity aroma, often described as reminiscent of blackberry, pineapple, or pear.[1][2] Its discovery is rooted in the analysis of volatile organic compounds (VOCs) in plants and fermented beverages.
Natural Sources:
Propyl hexanoate has been identified as a natural constituent in a diverse range of plants and microorganisms. Its presence is a significant contributor to the characteristic aroma and flavor profiles of many fruits and fermented products.
-
Plants: The compound is found in various fruits, including apples (Malus domestica), pears (Pyrus species), sweet cherries (Prunus avium), and plums (Prunus domestica).[3][4][5][6][7][8] It has also been detected in the essential oils of plants such as Bothriochloa bladhii and as a volatile component in Cannabis sativa.[9][10]
-
Microorganisms: Propyl hexanoate is a known metabolite produced by the yeast Saccharomyces cerevisiae, contributing to the flavor profile of fermented beverages like wine and beer.[9]
The concentration of propyl hexanoate in natural sources can vary significantly depending on the species, cultivar, ripeness, and environmental conditions.
Data Presentation: Quantitative Analysis of Propyl Hexanoate
The following table summarizes the quantitative data found in the cited literature regarding the concentration of propyl hexanoate in various natural sources.
| Natural Source (Cultivar/Species) | Concentration (µg/kg or other specified unit) | Reference |
| Apple (Malus domestica) Peel (various cultivars) | 0 - 81.98 | [3] |
Note: Quantitative data for other natural sources mentioned was not available in the searched literature.
Experimental Protocols
Synthesis of Propyl Hexanoate via Fischer Esterification
The primary method for the chemical synthesis of propyl hexanoate is the Fischer esterification of hexanoic acid with propanol, using an acid catalyst.
Materials:
-
Hexanoic acid
-
Propan-1-ol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous sodium sulfate (for drying)
-
Organic solvent (e.g., diethyl ether or ethyl acetate for extraction)
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
In a round-bottom flask, combine hexanoic acid and an excess of propan-1-ol.
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
The mixture is heated under reflux for a specified period to drive the equilibrium towards the ester product.
-
After cooling, the reaction mixture is washed with water and a dilute solution of sodium bicarbonate to neutralize the excess acid.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed by distillation to yield crude propyl hexanoate.
-
Further purification can be achieved by fractional distillation.
Isolation from Natural Sources (General Procedure)
A detailed, specific protocol for the isolation of propyl hexanoate from a natural source was not found in the reviewed literature. However, a general approach for the extraction and analysis of volatile esters from plant material would involve the following steps:
-
Sample Preparation: The plant material (e.g., fruit peel, leaves) is homogenized.
-
Extraction: Volatile compounds are extracted using methods such as headspace solid-phase microextraction (HS-SPME) or solvent extraction.
-
Analysis: The extracted compounds are analyzed by gas chromatography-mass spectrometry (GC-MS) for identification and quantification.
Signaling Pathways
Direct evidence for a specific signaling pathway involving propyl hexanoate or its derivatives in plants or other organisms is currently lacking in the scientific literature. However, as a fatty acid ester, it is plausible that it could be involved in lipid signaling pathways. Fatty acids and their derivatives are known to act as signaling molecules in various biological processes.[3][11][12][13]
Below is a diagram illustrating a generalized workflow for the synthesis of propyl hexanoate and a hypothetical signaling pathway where a propyl hexanoate derivative might act.
Experimental Workflow: Fischer Esterification of Propyl Hexanoate
Caption: A flowchart illustrating the key steps in the synthesis of propyl hexanoate via Fischer esterification.
Hypothetical Signaling Pathway of a Propylhexenoate Derivative
Caption: A putative signaling pathway where a propylhexenoate derivative acts as an extracellular ligand.
Conclusion
Propyl hexanoate is a naturally occurring ester that contributes significantly to the aroma of various fruits and fermented products. While its synthesis via Fischer esterification is well-established, detailed protocols for its isolation from natural sources and comprehensive quantitative data across a wider range of species are areas that warrant further investigation. The most significant gap in the current understanding of propyl hexanoate and its derivatives lies in their biological activity and potential role in cellular signaling. Future research in these areas could unveil novel applications for these compounds in pharmacology and biotechnology.
References
- 1. Showing Compound Propyl hexanoate (FDB012451) - FooDB [foodb.ca]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Cholesterol - Wikipedia [en.wikipedia.org]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Apple - Wikipedia [en.wikipedia.org]
- 9. Propyl hexanoate | C9H18O2 | CID 12293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. NP-MRD: Showing NP-Card for Hexanoic acid, propyl ester (NP0045144) [np-mrd.org]
- 11. Omega-3 Fatty Acids - Health Professional Fact Sheet [ods.od.nih.gov]
- 12. Lipid | Definition, Structure, Examples, Functions, Types, & Facts | Britannica [britannica.com]
- 13. Biochemistry, Lipids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Spectroscopic Characterization of Methyl 3-propylhex-2-enoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the predicted spectroscopic data for Methyl 3-propylhex-2-enoate. Due to the absence of publicly available experimental spectra for this specific compound, this document presents an estimated dataset based on the analysis of analogous chemical structures and established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). This guide is intended to serve as a reference for the identification and characterization of this compound and related α,β-unsaturated esters. Detailed experimental protocols for acquiring such data and a general workflow for spectroscopic analysis are also provided.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on known chemical shift ranges, absorption frequencies, and fragmentation patterns for similar α,β-unsaturated esters.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 | 5.7 - 6.0 | Singlet | 1H |
| O-CH₃ | ~3.7 | Singlet | 3H |
| H-4 | 2.0 - 2.2 | Triplet | 2H |
| H-5 | 1.3 - 1.5 | Sextet | 2H |
| H-6 | 0.8 - 1.0 | Triplet | 3H |
| H-1' | 2.0 - 2.2 | Triplet | 2H |
| H-2' | 1.3 - 1.5 | Sextet | 2H |
| H-3' | 0.8 - 1.0 | Triplet | 3H |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (C=O) | 165 - 175 |
| C-2 (=CH) | 115 - 125 |
| C-3 (=C) | 150 - 160 |
| O-CH₃ | 50 - 55 |
| C-4 | 30 - 35 |
| C-5 | 20 - 25 |
| C-6 | 13 - 15 |
| C-1' | 30 - 35 |
| C-2' | 20 - 25 |
| C-3' | 13 - 15 |
IR (Infrared) Spectroscopy Data
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O (α,β-unsaturated ester) | 1715 - 1730 | Strong |
| C=C (alkene) | 1640 - 1650 | Medium |
| C-O (ester) | 1150 - 1300 | Strong |
| sp² C-H (alkene) | 3010 - 3050 | Medium |
| sp³ C-H (alkane) | 2850 - 2960 | Strong |
Mass Spectrometry (MS) Data
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Predicted Fragment |
| 170 | [M]⁺ (Molecular Ion) |
| 139 | [M - OCH₃]⁺ |
| 113 | [M - C₄H₉]⁺ |
| 59 | [COOCH₃]⁺ |
Experimental Protocols
The following are general protocols for the acquisition of spectroscopic data for a liquid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to achieve a homogeneous magnetic field.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be required.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).[1]
-
Instrument Setup: Place the salt plates in the sample holder of the IR spectrometer.
-
Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.[1] A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as direct injection or through a gas chromatograph (GC-MS).
-
Ionization: Ionize the sample using an appropriate method, most commonly Electron Ionization (EI) for this type of compound.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
Caption: General workflow for spectroscopic analysis of an organic compound.
References
Stability and Degradation Profile of Methyl 3-propylhex-2-enoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-propylhex-2-enoate is an α,β-unsaturated ester with the molecular formula C₁₀H₁₈O₂. Its structure, featuring a conjugated system of a carbon-carbon double bond and a carbonyl group, dictates its chemical reactivity and susceptibility to various degradation pathways. Understanding the stability and degradation profile of this compound is crucial for its handling, storage, and application in various fields, including as a potential intermediate in pharmaceutical synthesis.
This technical guide outlines the expected stability and degradation pathways of this compound under different stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. It also provides detailed experimental protocols for conducting forced degradation studies to identify potential degradants and establish a stability-indicating analytical method.
Physicochemical Properties
A summary of the known and estimated physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O₂ | - |
| Molecular Weight | 170.25 g/mol | - |
| Appearance | Colorless to pale yellow liquid (estimated) | Analogous Compounds |
| Boiling Point | Not reported | - |
| Density | Not reported | - |
| Solubility | Soluble in alcohol; estimated water solubility: 1.241e+004 mg/L @ 25 °C | [1] |
Potential Degradation Pathways
The primary degradation pathways for this compound are anticipated to be hydrolysis, oxidation, polymerization, and isomerization, driven by its α,β-unsaturated ester functionality.
Hydrolysis
The ester linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding 3-propylhex-2-enoic acid and methanol.[2] The rate of hydrolysis is dependent on pH and temperature.
Caption: Hydrolysis of this compound.
Oxidation
The double bond in the α,β-position is susceptible to oxidative cleavage. Common oxidizing agents like hydrogen peroxide can lead to the formation of epoxides, aldehydes, ketones, and carboxylic acids. The reaction conditions significantly influence the nature of the oxidation products.
Caption: General Oxidation Pathway.
Photodegradation
Exposure to ultraviolet (UV) light can induce isomerization of the double bond (E/Z isomerization) and potentially lead to polymerization or photo-oxidation. The extent of degradation depends on the wavelength and intensity of the light source.
Thermal Degradation
At elevated temperatures, this compound may undergo polymerization, isomerization, or decomposition. The presence of oxygen can accelerate thermal degradation.
Stability Data of Structurally Similar Compounds
Due to the lack of specific stability data for this compound, the following tables summarize data for structurally similar α,β-unsaturated esters to provide an estimate of its stability profile.
Table 2: Hydrolytic Stability of Analogous α,β-Unsaturated Esters
| Compound | Condition | Half-life (t½) | Degradation Product | Reference |
| Methyl Crotonate | Acidic (e.g., 0.1 N HCl) | Data not available | Crotonic Acid, Methanol | - |
| Basic (e.g., 0.1 N NaOH) | Data not available | Crotonic Acid, Methanol | - | |
| Ethyl Tiglate | Acidic (e.g., 0.1 N HCl) | Data not available | Tiglic Acid, Ethanol | - |
| Basic (e.g., 0.1 N NaOH) | Data not available | Tiglic Acid, Ethanol | - |
Table 3: Oxidative Stability of Analogous α,β-Unsaturated Esters
| Compound | Condition | Observation | Potential Degradants | Reference |
| Methyl Crotonate | 3% H₂O₂ at RT | Slow degradation | Epoxide, aldehydes, carboxylic acids | - |
| Ethyl Tiglate | 3% H₂O₂ at RT | Slow degradation | Epoxide, aldehydes, carboxylic acids | - |
Table 4: Photostability of Analogous α,β-Unsaturated Esters
| Compound | Condition | Observation | Potential Degradants | Reference |
| Methyl Crotonate | UV light (254 nm) | Isomerization, potential polymerization | Z-isomer, oligomers | - |
| Ethyl Tiglate | UV light (254 nm) | Isomerization, potential polymerization | Z-isomer, oligomers | - |
Table 5: Thermal Stability of Analogous α,β-Unsaturated Esters
| Compound | Condition | Observation | Potential Degradants | Reference |
| Methyl Crotonate | 60°C | Stable for short durations | Isomers, polymers (at higher temperatures) | - |
| Ethyl Tiglate | 60°C | Stable for short durations | Isomers, polymers (at higher temperatures) | - |
Experimental Protocols for Forced Degradation Studies
The following are detailed methodologies for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation to ensure the formation of relevant degradation products without complete destruction of the parent molecule.[3]
Caption: Forced Degradation Study Workflow.
General Procedure
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Subject aliquots of the stock solution to the stress conditions outlined below.
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralization/Quenching: For acid and base hydrolysis, neutralize the samples to an appropriate pH before analysis. For oxidative degradation, the reaction may be quenched if necessary.
-
Analysis: Analyze the stressed samples and a control sample (unstressed) using a validated stability-indicating HPLC method.
Acid Hydrolysis
-
Mix equal volumes of the drug stock solution and 0.1 N hydrochloric acid in a suitable container.
-
Incubate the mixture at 60°C.
-
At each time point, withdraw a sample, cool to room temperature, and neutralize with an equivalent amount of 0.1 N sodium hydroxide.
-
Dilute with the mobile phase to the target concentration for HPLC analysis.
Base Hydrolysis
-
Mix equal volumes of the drug stock solution and 0.1 N sodium hydroxide in a suitable container.
-
Keep the mixture at room temperature.
-
At each time point, withdraw a sample and neutralize with an equivalent amount of 0.1 N hydrochloric acid.
-
Dilute with the mobile phase to the target concentration for HPLC analysis.
Oxidative Degradation
-
Mix equal volumes of the drug stock solution and 3% hydrogen peroxide in a suitable container.
-
Keep the mixture at room temperature, protected from light.
-
At each time point, withdraw a sample.
-
Dilute with the mobile phase to the target concentration for HPLC analysis.
Thermal Degradation
-
Place a solution of the drug in a tightly sealed container.
-
Expose the container to a temperature of 60°C in a calibrated oven.
-
At each time point, withdraw a sample and cool to room temperature.
-
Dilute with the mobile phase to the target concentration for HPLC analysis.
-
A solid-state thermal degradation study should also be considered.
Photolytic Degradation
-
Expose a solution of the drug in a photostability chamber to a light source that provides both UV and visible output (e.g., as per ICH Q1B guidelines).
-
Simultaneously, expose a control sample wrapped in aluminum foil to the same temperature conditions.
-
At each time point, withdraw a sample from both the exposed and control solutions.
-
Dilute with the mobile phase to the target concentration for HPLC analysis.
Analytical Method for Stability Indication
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is essential for separating and quantifying the parent compound from its degradation products.
-
Column: A C18 column is generally suitable for separating non-polar to moderately polar compounds.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve adequate separation.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance.
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer is highly recommended for the identification and characterization of unknown degradation products.
Conclusion
While specific experimental data for this compound is limited, its chemical structure as an α,β-unsaturated ester provides a strong basis for predicting its stability and degradation profile. The primary degradation pathways are expected to be hydrolysis, oxidation, and photolytic isomerization/polymerization. The provided experimental protocols for forced degradation studies offer a robust framework for systematically investigating the stability of this compound, identifying its degradation products, and developing a stability-indicating analytical method. This information is critical for ensuring the quality, safety, and efficacy of any product containing this compound.
References
In-Depth Technical Guide: Solubility of Methyl 3-propylhex-2-enoate in Organic Solvents
Preamble for Researchers, Scientists, and Drug Development Professionals:
This technical guide addresses the solubility of methyl 3-propylhex-2-enoate. A thorough search of scientific literature, chemical databases, and patents has revealed a significant lack of specific experimental data for this compound. Consequently, this document provides a foundational understanding of its expected solubility based on established principles of organic chemistry and data for structurally analogous compounds. The information herein is intended to guide researchers in solvent selection and solubility testing.
Executive Summary
This compound is an unsaturated ester. While precise quantitative solubility data in various organic solvents is not publicly available, its molecular structure allows for qualitative predictions based on the "like dissolves like" principle. The molecule possesses both polar (ester group) and non-polar (hydrocarbon chain) characteristics. Its solubility will be dictated by the balance of these features and the properties of the chosen solvent. It is expected to be soluble in a wide range of common organic solvents and sparingly soluble in highly polar solvents like water.
Molecular Structure and Physicochemical Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₁₈O₂
-
Molecular Weight: 170.25 g/mol
-
Structure:
The key functional group is the ester (-COO-), which provides polarity through its carbonyl (C=O) and ether-like (C-O-C) linkages. The remainder of the molecule consists of a ten-carbon hydrocarbon chain with a double bond, contributing to its non-polar character.
Theoretical Solubility Profile
The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the solute-solvent interactions must be strong enough to overcome the solute-solute and solvent-solvent interactions.
Based on the principle of "like dissolves like"[1][2][3], the solubility of this compound can be predicted as follows:
-
Non-Polar Solvents (e.g., Hexane, Toluene): The large non-polar hydrocarbon portion of this compound suggests good solubility in non-polar solvents. The primary intermolecular forces at play would be van der Waals forces.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents have moderate polarity. The polar ester group of this compound will interact favorably with the polar groups of these solvents via dipole-dipole interactions. Esters are generally soluble in these types of solvents[4][5]. Ethyl acetate, being an ester itself, is often an excellent solvent for other esters[6].
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Short-chain alcohols are polar and capable of hydrogen bonding. While esters cannot form hydrogen bonds with themselves, the oxygen atoms of the ester group can act as hydrogen bond acceptors with the hydroxyl group of alcohols[7][8]. Therefore, this compound is expected to be soluble in lower alcohols. As the carbon chain of the alcohol solvent increases, its polarity decreases, which may also favor solubility.
-
Highly Polar Solvents (e.g., Water): Esters with low molecular weight can be somewhat soluble in water due to hydrogen bonding[6][8][9]. However, this compound has a relatively large hydrocarbon chain (ten carbons). This significant non-polar character will likely lead to very low solubility in water[7][9]. Generally, the solubility of esters in water decreases as the carbon chain length increases[10].
Estimated Solubility Data
Without experimental data, a qualitative summary is provided below to guide solvent selection.
| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Primary Intermolecular Forces |
| Non-Polar | Hexane, Toluene | High | Van der Waals (Dispersion) Forces |
| Polar Aprotic | Acetone, Ethyl Acetate | High | Dipole-Dipole Interactions |
| Polar Protic | Ethanol, Methanol | Moderate to High | Dipole-Dipole, Hydrogen Bonding |
| Highly Polar | Water | Low to Insoluble | Limited Hydrogen Bonding |
General Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, the following general protocol for the isothermal shake-flask method is recommended.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent (analytical grade)
-
Scintillation vials or sealed flasks
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Centrifuge (optional)
-
Analytical instrument for quantification (e.g., GC-FID, HPLC-UV)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the solvent.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, cease agitation and allow the solution to stand, permitting the excess solid to settle.
-
Carefully extract a sample from the clear supernatant. If necessary, centrifuge the sample to remove any suspended particles.
-
Accurately dilute the sample with a suitable solvent.
-
Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method.
-
Calculate the original concentration to determine the solubility, typically expressed in g/L, mg/mL, or mol/L.
Visualizations
The following diagram illustrates the decision-making process for selecting an appropriate solvent for this compound based on its chemical properties.
Caption: Logical flow for predicting solvent compatibility.
A note on signaling pathways: The request for diagrams of signaling pathways is not applicable to this compound. This compound is a relatively simple organic ester and is not known to be involved in biological signaling pathways in the manner of complex biomolecules like proteins or hormones. Such diagrams are relevant for illustrating interactions within a biological system, which is outside the context of the chemical solubility of this compound.
Conclusion
While specific experimental solubility data for this compound is absent from the public domain, a strong theoretical basis exists for predicting its behavior in various organic solvents. It is anticipated to be highly soluble in non-polar and moderately polar organic solvents, with limited solubility in highly polar media like water. Researchers should conduct preliminary solubility tests, following the general protocol provided, to confirm solvent suitability for their specific applications.
References
- 1. app1-c89-pub.pressidium.com - Solubility Rules Organic Chemistry [app1-c89-pub.pressidium.com]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 3. Khan Academy [khanacademy.org]
- 4. tutorchase.com [tutorchase.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
Unlocking Therapeutic Potential: Novel Alpha,Beta-Unsaturated Esters in Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
The alpha,beta-unsaturated ester motif is a privileged scaffold in medicinal chemistry, recognized for its ability to engage in covalent interactions with biological targets. This reactivity, when precisely controlled, offers a powerful strategy for developing potent and selective therapeutics. This technical guide explores promising research avenues for novel alpha,beta-unsaturated esters, focusing on their application in oncology and neuroprotection. It provides an in-depth overview of their biological activities, mechanisms of action, and detailed experimental protocols for their synthesis and evaluation, aiming to equip researchers with the knowledge to navigate this exciting field.
Core Concepts: The Chemistry and Biology of Alpha,Beta-Unsaturated Esters
Alpha,beta-unsaturated esters are characterized by a carbon-carbon double bond conjugated to a carbonyl group of an ester. This arrangement creates an electrophilic center at the beta-carbon, making it susceptible to nucleophilic attack by amino acid residues such as cysteine and lysine within protein binding pockets. This targeted covalent modification can lead to irreversible or slowly reversible inhibition of enzyme activity, offering advantages in terms of prolonged duration of action and enhanced potency compared to non-covalent inhibitors.[1][2]
The therapeutic potential of these compounds is vast, with research demonstrating their efficacy as anticancer, neuroprotective, and anti-inflammatory agents.[3][4][5] Their mechanism of action often involves the modulation of key signaling pathways implicated in disease pathogenesis.
Promising Research Area: Anticancer Applications
A significant area of investigation for novel alpha,beta-unsaturated esters is in the development of anticancer agents. Research has shown that these compounds can effectively inhibit the proliferation of various cancer cell lines through the targeted inhibition of critical signaling pathways.
Targeting the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6] Covalent inhibitors that target specific cysteine residues in the ATP-binding site of EGFR have proven to be effective anticancer drugs. Novel alpha,beta-unsaturated esters can be designed to irreversibly bind to these residues, leading to the inhibition of downstream signaling cascades.
Below is a diagram illustrating the EGFR signaling pathway and the point of intervention for covalent inhibitors.
Targeting the PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another critical signaling cascade that is frequently hyperactivated in cancer, promoting cell survival and proliferation. Alpha,beta-unsaturated esters can be designed to target specific components of this pathway, such as the p110α catalytic subunit of PI3K, leading to the downregulation of pro-survival signals.
The following diagram illustrates the PI3K/AKT signaling pathway and the potential point of intervention for covalent inhibitors.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative alpha,beta-unsaturated esters and related compounds against various cancer cell lines.
| Compound Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| α,β-Unsaturated Ketone | 6b | HeLa (Cervical) | 6.7 | |
| PC-3 (Prostate) | 9.1 | |||
| HepG2 (Liver) | 13.0 | |||
| MCF-7 (Breast) | 13.7 | |||
| α,β-Unsaturated γ-Lactam | Compound 2 | SKBR-3 (Breast) | 33 | [4] |
| Compound 3 | SKBR-3 (Breast) | 18 | [4] | |
| Andrographolide Derivative | 10b | HCT116 (Colon) | 2.49 | [5] |
| MCF-7 (Breast) | 7.80 | [5] |
Promising Research Area: Neuroprotective Applications
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss. Alpha,beta-unsaturated esters have emerged as potential neuroprotective agents by modulating pathways involved in oxidative stress and inflammation.
Inhibition of Acetylcholinesterase (AChE)
In Alzheimer's disease, the inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy. Certain alpha,beta-unsaturated carbonyl derivatives have shown potent AChE inhibitory activity.
Quantitative Data on Neuroprotective Activity
The table below presents the in vitro neuroprotective activity of a representative alpha,beta-unsaturated carbonyl-based compound.
| Compound Class | Compound | Target | IC50 (µM) | Reference |
| α,β-Unsaturated Cyclohexanone | 3o | Acetylcholinesterase (AChE) | 0.037 | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of novel alpha,beta-unsaturated esters.
Synthesis of Novel Alpha,Beta-Unsaturated Esters
Synthesis of Ethyl (Z)-2-(2-oxo-1-phenylpyrrolidin-3-ylidene)acetate
This protocol is adapted from a known procedure for the synthesis of α,β-unsaturated γ-lactam derivatives.
Materials:
-
N-phenyl-2-pyrrolidinone
-
Ethyl glyoxylate (50% solution in toluene)
-
Potassium tert-butoxide
-
Toluene
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of N-phenyl-2-pyrrolidinone (1.0 eq) in dry toluene under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide (1.2 eq) at 0 °C.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to -78 °C and add a solution of ethyl glyoxylate (1.5 eq) in toluene dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure ethyl (Z)-2-(2-oxo-1-phenylpyrrolidin-3-ylidene)acetate.
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
EGFR Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation activity of the EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer
-
ATP
-
Poly(Glu,Tyr) 4:1 substrate
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a reaction mixture containing kinase buffer, EGFR kinase, and the substrate.
-
Add the test compound at various concentrations to the wells of the plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.
PI3K/AKT Pathway Western Blot Analysis
Western blotting is used to detect changes in the phosphorylation status of key proteins in the PI3K/AKT pathway.[2][4]
Materials:
-
Cancer cells treated with test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-PI3K, anti-total-PI3K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4 °C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Experimental Workflow for Targeted Covalent Inhibitor Discovery
The discovery of targeted covalent inhibitors is a multi-step process that requires careful design and evaluation. The following diagram outlines a typical workflow.
Conclusion
Novel alpha,beta-unsaturated esters represent a promising class of compounds with significant potential for the development of new therapeutics. Their ability to form covalent bonds with their biological targets offers a distinct advantage in terms of potency and duration of action. The research areas of oncology and neuroprotection are particularly fertile ground for the exploration of these molecules. By leveraging the detailed experimental protocols and understanding the key signaling pathways outlined in this guide, researchers can effectively design, synthesize, and evaluate novel alpha,beta-unsaturated esters, paving the way for the next generation of targeted covalent therapies.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. a-comprehensive-guide-for-assessing-covalent-inhibition-in-enzymatic-assays-illustrated-with-kinetic-simulations - Ask this paper | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 3-propylhex-2-enoate
Abstract
This document provides a detailed protocol for the laboratory synthesis of Methyl 3-propylhex-2-enoate, an α,β-unsaturated ester. The synthesis is achieved via the Horner-Wadsworth-Emmons (HWE) reaction, a widely used and efficient method for the stereoselective formation of alkenes.[1][2][3][4] This protocol is intended for researchers, scientists, and professionals in the field of organic chemistry and drug development. The HWE reaction offers a reliable route to the target compound from commercially available starting materials.
Introduction
This compound is an α,β-unsaturated ester with potential applications in the synthesis of more complex organic molecules. The Horner-Wadsworth-Emmons reaction is a powerful tool in organic synthesis for the preparation of alkenes, particularly with control over the stereochemistry of the resulting double bond.[1][2][3][4] This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone to yield an alkene and a water-soluble phosphate byproduct.[3] For the synthesis of this compound, the HWE reaction provides a strategic advantage in forming the trisubstituted double bond with high efficiency.
Reaction Scheme
The overall reaction for the synthesis of this compound via the Horner-Wadsworth-Emmons reaction is as follows:
Experimental Protocol
This protocol details the synthesis of this compound from methyl 2-(diethylphosphono)propanoate and 4-heptanone using sodium hydride as a base.
Materials and Equipment:
-
Reactants:
-
Methyl 2-(diethylphosphono)propanoate
-
4-Heptanone
-
-
Reagents:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Solvents for purification:
-
Hexane
-
Ethyl acetate
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Procedure:
-
Preparation of the Reaction Apparatus: A dry round-bottom flask, equipped with a magnetic stir bar and a septum, is placed under an inert atmosphere (e.g., nitrogen or argon).
-
Dispensing the Base: Anhydrous THF is added to the flask via a syringe. The required amount of sodium hydride (60% dispersion in mineral oil) is carefully weighed and added to the flask. The suspension is stirred at 0 °C in an ice bath.
-
Formation of the Phosphonate Carbanion: Methyl 2-(diethylphosphono)propanoate is dissolved in anhydrous THF in a separate dry flask under an inert atmosphere. This solution is then added dropwise to the stirred suspension of sodium hydride in THF at 0 °C using a syringe. The mixture is stirred at this temperature for 30-60 minutes to allow for the complete formation of the phosphonate carbanion (anion).
-
Reaction with the Ketone: A solution of 4-heptanone in anhydrous THF is added dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-4 hours, or until TLC analysis indicates the consumption of the starting materials).
-
Quenching the Reaction: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) while cooling the flask in an ice bath.
-
Work-up: The mixture is transferred to a separatory funnel. The aqueous layer is separated, and the organic layer is washed sequentially with water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| Methyl 2-(diethylphosphono)propanoate | 1.1 - 1.5 equivalents |
| 4-Heptanone | 1.0 equivalent |
| Sodium Hydride (60%) | 1.1 - 1.5 equivalents |
| Reaction Conditions | |
| Solvent | Anhydrous THF |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Product Information | |
| Product Name | This compound |
| Molecular Formula | C₁₀H₁₈O₂ |
| Molecular Weight | 170.25 g/mol |
| Typical Yield | 75 - 90% |
| Purity (by GC/NMR) | >95% |
| Appearance | Colorless to pale yellow oil |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for Methyl 3-propylhex-2-enoate in Flavor and Fragrance Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications and research methodologies for the novel aroma chemical, Methyl 3-propylhex-2-enoate. Due to the limited publicly available data on this specific compound, this document outlines protocols and theoretical frameworks based on established practices in flavor and fragrance research for analogous unsaturated esters.
Introduction to this compound
This compound is an unsaturated ester that, based on its chemical structure, is anticipated to possess unique organoleptic properties. Esters are a well-known class of compounds that contribute significantly to the aromas of fruits and flowers.[1] The presence of a carbon-carbon double bond and the specific arrangement of the propyl and methyl groups suggest a complex odor profile that could be valuable in the creation of novel flavors and fragrances. The analytical exploration and sensory evaluation of such new molecules are critical for their potential commercial application in various industries, including food and beverages, cosmetics, and consumer products.[2][3]
Chemical Structure:
Predicted Flavor and Fragrance Profile
The presence of a propyl group at the 3-position in this compound is likely to introduce additional complexity, potentially adding waxy, fatty, or even slightly metallic nuances to the primary fruity and green characteristics.
Table 1: Predicted Sensory Attributes of this compound and Related Compounds
| Compound | Predicted/Reported Odor Profile | Predicted/Reported Flavor Profile | Potential Applications |
| This compound | Fruity (unripe pear, quince), Green (leafy, fresh-cut grass), Waxy, Fatty, Herbaceous | Green, Fruity, slightly Bitter | Green apple and pear flavors, tropical fruit enhancers, herbal and leafy notes in fragrances. |
| Methyl 2-hexenoate | Fruity, Pineapple, Ethereal | Sweet, Fruity | Pineapple and other tropical fruit flavors. |
| Methyl 3-hexenoate | Powerful Green, Hyacinth, Honey | Fruity, Pineapple, Grape, Banana | Green floral fragrances, tropical and berry fruit flavors.[6] |
Experimental Protocols
The following protocols are designed for the comprehensive evaluation of a novel aroma chemical like this compound.
Gas Chromatography-Olfactometry (GC-O) for Odor Profiling
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception to identify odor-active compounds.[7][8][9]
Objective: To identify and characterize the specific odor notes of this compound.
Materials:
-
Gas Chromatograph with a Flame Ionization Detector (FID) and an Olfactory Port
-
Capillary Column (e.g., DB-5, DB-Wax)
-
Helium (carrier gas)
-
This compound sample (diluted in a suitable solvent like ethanol)
-
Trained sensory panelists
Protocol:
-
Sample Preparation: Prepare a 1% solution of this compound in ethanol.
-
GC Instrument Setup:
-
Injector Temperature: 250°C
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 240°C at a rate of 5°C/min.
-
Carrier Gas Flow: 1.5 mL/min
-
Split Ratio: 10:1
-
Effluent Split: 1:1 between the FID and the olfactory port.
-
-
Data Acquisition:
-
Inject 1 µL of the sample.
-
A trained panelist sniffs the effluent from the olfactory port and records the time, intensity, and description of each odor perceived.
-
Simultaneously, the FID records the chemical profile of the sample.
-
-
Data Analysis: Correlate the retention times of the perceived odors with the peaks on the chromatogram to create an aromagram.
Diagram 1: Gas Chromatography-Olfactometry (GC-O) Workflow
Caption: Workflow for GC-O analysis of an aroma compound.
Quantitative Descriptive Analysis (QDA) for Sensory Profiling
QDA is a sensory evaluation method used to quantify the sensory attributes of a product.[10]
Objective: To develop a comprehensive sensory profile of this compound in a specific application (e.g., a beverage).
Materials:
-
Trained sensory panel (8-12 members)
-
Reference standards for various aroma and taste attributes (e.g., ethyl acetate for "fruity," hexanal for "green")
-
Base product for evaluation (e.g., sugar water, unflavored beverage)
-
This compound at various concentrations
-
Data collection software
Protocol:
-
Panel Training: Train panelists to identify and score the intensity of relevant aroma and taste attributes using reference standards.
-
Lexicon Development: Through a series of preliminary sessions, the panel agrees on a set of descriptive terms (a lexicon) for the sensory characteristics of this compound.
-
Sample Preparation: Prepare samples of the base product containing different concentrations of this compound (e.g., 0.1, 0.5, 1.0 ppm).
-
Evaluation: Panelists independently evaluate the samples in a controlled environment and rate the intensity of each attribute in the lexicon on a continuous scale (e.g., 0-15).
-
Data Analysis: Analyze the data using statistical methods (e.g., ANOVA, PCA) to determine the sensory profile and dose-response effects.
Table 2: Example QDA Lexicon and Intensity Scores (Hypothetical Data)
| Attribute | Reference Standard | Concentration A (0.1 ppm) | Concentration B (0.5 ppm) | Concentration C (1.0 ppm) |
| Aroma | ||||
| Fruity (Pear) | Pear Essence | 2.5 | 5.8 | 8.2 |
| Green (Leafy) | (E)-2-Hexenal | 4.1 | 7.2 | 6.5 |
| Waxy | Carnauba Wax | 1.0 | 2.5 | 4.0 |
| Herbaceous | Thyme Oil | 0.5 | 1.8 | 2.5 |
| Flavor | ||||
| Sweet | Sucrose | 1.5 | 1.8 | 2.0 |
| Bitter | Quinine | 0.2 | 0.8 | 1.5 |
| Green | Green Bell Pepper | 3.5 | 6.5 | 5.8 |
| Astringent | Alum | 0.1 | 0.5 | 1.0 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
GC-MS is the standard method for identifying and quantifying volatile compounds.[3][11][12]
Objective: To confirm the identity and assess the purity of the this compound sample.
Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer
-
Capillary Column (e.g., HP-5MS)
-
Helium (carrier gas)
-
This compound sample
-
Mass spectral library (e.g., NIST)
Protocol:
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane).
-
GC-MS Instrument Setup:
-
Injector Temperature: 250°C
-
Oven Program: 50°C for 2 min, then ramp to 280°C at 10°C/min.
-
Carrier Gas Flow: 1.0 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 40-400
-
-
Data Acquisition: Inject 1 µL of the sample and acquire the total ion chromatogram (TIC) and mass spectra.
-
Data Analysis:
-
Identify the main peak corresponding to this compound by comparing its mass spectrum with theoretical fragmentation patterns and library data.
-
Calculate the purity by integrating the peak area of the target compound relative to the total peak area.
-
Diagram 2: Logical Flow for Compound Identification and Purity Analysis
Caption: Decision workflow for GC-MS based purity assessment.
Potential Signaling Pathways in Sensory Perception
The perception of flavor and fragrance molecules like this compound is initiated by their interaction with olfactory receptors (ORs) in the nasal cavity and taste receptors on the tongue.
Olfactory Pathway:
-
Binding: Inhaled volatile molecules bind to specific G-protein coupled ORs on the cilia of olfactory sensory neurons.
-
Signal Transduction: This binding activates a G-protein (Gα-olf), which in turn activates adenylate cyclase.
-
cAMP Production: Adenylate cyclase converts ATP to cyclic AMP (cAMP).
-
Channel Opening: cAMP binds to and opens cyclic nucleotide-gated ion channels, allowing an influx of Na+ and Ca2+ ions.
-
Depolarization: The influx of positive ions depolarizes the neuron, generating an action potential.
-
Signal to Brain: The action potential travels along the axon to the olfactory bulb in the brain, where the signal is processed, leading to the perception of smell.
Diagram 3: Olfactory Signal Transduction Pathway
Caption: Simplified diagram of the olfactory signaling cascade.
Conclusion
This compound represents a promising, yet under-characterized, aroma chemical. The protocols and frameworks provided here offer a systematic approach for researchers to elucidate its sensory properties and potential applications. By combining instrumental analysis with trained sensory evaluation, a comprehensive understanding of this novel molecule's contribution to the field of flavors and fragrances can be achieved. Future research should focus on the formal synthesis and sensory evaluation of this compound to validate the predicted profiles and explore its utility in commercial formulations.
References
- 1. Ester - Wikipedia [en.wikipedia.org]
- 2. 香精香料分析 [sigmaaldrich.com]
- 3. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 4. methyl hexanoate, 106-70-7 [thegoodscentscompany.com]
- 5. methyl 2-hexenoate, 2396-77-2 [thegoodscentscompany.com]
- 6. methyl 3-hexenoate, 2396-78-3 [thegoodscentscompany.com]
- 7. Evaluation of Fruit Aroma Quality: Comparison Between Gas Chromatography–Olfactometry (GC–O) and Odour Activity Value (OAV) Aroma Patterns of Strawberries | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of fruit aroma quality : comparison between gas chromatography-olfactometry (GC-O) and odour activity value (OAV) aroma patterns of strawberries [air.unimi.it]
- 10. Chemometrics methods, sensory evaluation and intelligent sensory technologies combined with GAN-based integrated deep-learning framework to discriminate salted goose breeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Good quantification practices of flavours and fragrances by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. grasse-perfumery.com [grasse-perfumery.com]
Gas chromatography-mass spectrometry (GC-MS) analysis of Methyl 3-propylhex-2-enoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the analysis of Methyl 3-propylhex-2-enoate using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies provided are intended to offer a robust framework for the qualitative and quantitative analysis of this compound, which is relevant in various fields including flavor and fragrance, metabolomics, and synthetic chemistry. This document outlines sample preparation, GC-MS instrument parameters, and data analysis strategies. Additionally, it includes a predicted mass fragmentation pathway and a typical experimental workflow, both visualized with diagrams.
Introduction
This compound (C₁₀H₁₈O₂) is an unsaturated methyl ester. The accurate and reliable analysis of such compounds is crucial for quality control, reaction monitoring, and structural elucidation. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry, making it an ideal method for the analysis of volatile and semi-volatile compounds like this compound. This document provides a detailed guide for its analysis.
Experimental Protocols
Sample Preparation
The sample preparation method should be chosen based on the sample matrix. For neat samples or standards, a simple dilution is sufficient. For more complex matrices, an extraction step may be necessary.
Protocol for Standard Solution:
-
Stock Solution: Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of a suitable volatile solvent (e.g., hexane, ethyl acetate, or dichloromethane) to create a 1 mg/mL stock solution.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to the desired concentration range for calibration.
-
Internal Standard (Optional): For quantitative analysis, add a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time) to all standards and samples at a constant concentration.
GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis of this compound on a standard GC-MS system. These may be optimized for specific instruments and applications.
Table 1: GC-MS Instrument Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Split (split ratio 20:1, adjustable based on concentration) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 60 °C, hold for 2 min, ramp to 240 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | m/z 40-300 |
| Ion Source Temperature | 230 °C |
| Transfer Line Temp. | 280 °C |
Data Presentation
Table 2: Predicted Quantitative Data for this compound
| Parameter | Predicted Value/Information |
| Molecular Formula | C₁₀H₁₈O₂ |
| Molecular Weight | 170.25 g/mol |
| Predicted Retention Time | 8 - 12 minutes (under conditions in Table 1) |
| Molecular Ion (M⁺) | m/z 170 (expected to be of low to moderate intensity) |
| Predicted Key Mass Fragments (m/z) | 139 ([M-OCH₃]⁺), 127 ([M-C₃H₇]⁺), 113, 99, 87, 74 (McLafferty rearrangement), 55 |
Mandatory Visualizations
Caption: Experimental workflow for GC-MS analysis.
Caption: Predicted mass fragmentation pathway.
Discussion
The proposed GC-MS method is a reliable starting point for the analysis of this compound. The DB-5ms column is a good choice for general-purpose analysis of semi-volatile compounds. The temperature program is designed to provide good separation of components with a reasonable run time.
The predicted mass spectrum is based on the fundamental principles of electron ionization mass spectrometry of esters. The molecular ion at m/z 170 is expected. Key fragment ions would likely arise from the loss of the methoxy group (-OCH₃) to give a fragment at m/z 139, and the loss of the propyl group (-C₃H₇) from the alkyl chain, resulting in a fragment at m/z 127. A McLafferty rearrangement, common in esters, could produce a characteristic ion at m/z 74. Other lower mass fragments would be due to further cleavage of the alkyl chains.
For accurate quantification, the use of an internal standard is highly recommended to correct for variations in sample injection and instrument response. The choice of internal standard should be a compound that is not present in the sample, has similar chemical properties to the analyte, and is well-resolved chromatographically.
Conclusion
This application note provides a detailed protocol and foundational data for the GC-MS analysis of this compound. The provided methodologies and predicted data will aid researchers, scientists, and drug development professionals in establishing a robust analytical method for this compound. The experimental parameters should be optimized for the specific instrumentation and analytical goals.
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Unsaturated Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of unsaturated esters, which are crucial compounds in various fields, including pharmaceuticals, food science, and materials chemistry. The presence of double bonds in unsaturated esters allows for unique separation challenges and opportunities, including the separation of geometric (cis/trans) and positional isomers. This application note provides detailed protocols for reversed-phase, normal-phase, and chiral HPLC for the purification of unsaturated esters.
1. Reversed-Phase HPLC (RP-HPLC) Purification
Reversed-phase HPLC is the most common mode for separating unsaturated esters due to its versatility and compatibility with a wide range of analytes. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
Experimental Protocol: RP-HPLC
A general protocol for the RP-HPLC purification of unsaturated fatty acid methyl esters (FAMEs) is outlined below. This method can be adapted for other unsaturated esters by modifying the mobile phase composition and gradient.
-
Sample Preparation: Dissolve the crude unsaturated ester mixture in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1-5 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection. For complex biological samples, a preliminary extraction and derivatization to fatty acid methyl esters (FAMEs) may be necessary.[1]
-
HPLC System and Column: Utilize an HPLC system equipped with a UV detector. A C18 column is a common choice for the separation of FAMEs.[2][3] For enhanced separation of geometric isomers, a cholesterol-based column can be used.[2][4]
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water is typically used.[5][6] The organic solvent content is adjusted to achieve the desired retention and separation. For preparative separations, an isocratic mobile phase is often preferred.[2][6]
-
Chromatographic Conditions: Set the flow rate, column temperature, and detection wavelength. A common detection wavelength for unsaturated esters is in the range of 192-210 nm where the double bonds absorb UV light.[5][6]
-
Fraction Collection: Collect the fractions corresponding to the peaks of interest.
-
Post-Purification Analysis: Analyze the collected fractions for purity using the same HPLC method or an alternative analytical technique such as gas chromatography (GC).
Data Presentation: RP-HPLC Conditions and Performance
| Parameter | Method 1: General FAMEs | Method 2: Cis/Trans Isomers | Method 3: Omega-3 Ethyl Esters |
| Column | C18 (e.g., ODS) | COSMOSIL Cholester C18 (4.6 x 250 mm)[2] | AQ-C18 (10 x 150 mm)[6] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures[5] | Acetonitrile[2] | Methanol/Water (90:10, v/v)[6] |
| Elution Mode | Gradient or Isocratic | Isocratic[2] | Isocratic[6] |
| Flow Rate | 1.0 mL/min | Not Specified | 3.0 mL/min[6] |
| Temperature | Ambient or 30°C[1] | Not Specified | 30°C[6] |
| Detection | UV at 192 nm[5] | Not Specified | UV at 210 nm[6] |
| Purity Achieved | Varies | >98% for cis/trans fractions[2] | 90.34%[6] |
| Recovery | Varies | Not Specified | 74.30%[6] |
2. Normal-Phase HPLC (NP-HPLC) Purification
Normal-phase HPLC is an alternative to RP-HPLC and is particularly useful for separating isomers and very nonpolar compounds. The stationary phase is polar (e.g., silica), and the mobile phase is nonpolar.
Experimental Protocol: NP-HPLC
This protocol is suitable for the class separation of lipids, including esters.
-
Sample Preparation: Dissolve the sample in a nonpolar solvent like hexane.
-
HPLC System and Column: Use an HPLC system with a UV detector and a silica or other polar stationary phase column.
-
Mobile Phase: A mixture of nonpolar solvents such as hexane and a slightly more polar solvent like isopropanol or methyl tertiary butyl ether is used.[7][8]
-
Chromatographic Conditions: Set the flow rate and detection wavelength. A wavelength of 206 nm can be used for detecting lipids.[7]
-
Fraction Collection and Analysis: Collect fractions and analyze for purity as described for RP-HPLC.
Data Presentation: NP-HPLC Conditions
| Parameter | Method 1: Lipid Class Separation |
| Column | Silica |
| Mobile Phase | Hexane/Isopropanol/Acetic Acid (100:2:0.02)[7] |
| Elution Mode | Isocratic |
| Flow Rate | Not Specified |
| Temperature | Ambient |
| Detection | UV at 206 nm[7] |
3. Chiral HPLC Purification
For the separation of enantiomeric unsaturated esters, chiral HPLC is required. This can be achieved directly using a chiral stationary phase (CSP) or indirectly by derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[9]
Experimental Protocol: Indirect Chiral Separation
-
Derivatization: React the racemic ester (if it contains a suitable functional group like a hydroxyl group) with an enantiomerically pure chiral derivatizing agent to form diastereomers.[9][10]
-
Purification: Separate the resulting diastereomeric esters using normal-phase HPLC on a silica column.[10]
-
Chromatographic Conditions: Use a nonpolar mobile phase such as hexane with a small amount of a polar modifier like isopropanol.[8]
-
Fraction Collection: Collect the separated diastereomer fractions.
-
Removal of Chiral Auxiliary: Chemically cleave the chiral auxiliary from the separated diastereomers to obtain the pure enantiomers of the unsaturated ester.
Data Presentation: Chiral HPLC Conditions (Indirect Method)
| Parameter | Method: Diastereomeric Esters |
| Column | Silica Gel[10] |
| Mobile Phase | Hexane/Isopropanol (99.5:0.5, v/v)[8] |
| Elution Mode | Isocratic |
| Flow Rate | 0.8 mL/min[8] |
| Temperature | Ambient |
| Detection | UV at 280 nm[8] |
Workflow for HPLC Purification of Unsaturated Esters
Caption: General workflow for HPLC purification of unsaturated esters.
The choice of HPLC method for the purification of unsaturated esters depends on the specific goals of the separation. RP-HPLC is a robust and widely applicable technique for general purification. NP-HPLC offers advantages for isomer separation, and chiral HPLC is essential for resolving enantiomers. The protocols and data presented in this application note provide a solid foundation for developing and optimizing HPLC purification methods for a variety of unsaturated esters.
References
- 1. analusis.edpsciences.org [analusis.edpsciences.org]
- 2. Preparative separation of cis- and trans-isomers of unsaturated fatty acid methyl esters contained in edible oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hplc.eu [hplc.eu]
- 5. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Separation of neutral lipid, free fatty acid and phospholipid classes by normal phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aocs.org [aocs.org]
- 9. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 10. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of Hindered α,β-Unsaturated Acids
Introduction
The esterification of α,β-unsaturated carboxylic acids that are sterically hindered at the α- and/or β-positions presents a significant challenge in organic synthesis. The reduced reactivity of the carboxylic acid, due to electronic effects from the conjugated system and steric hindrance around the carbonyl group, often leads to low yields and requires harsh reaction conditions with traditional methods. This document provides an overview and detailed protocols for several common and advanced esterification methods applicable to these challenging substrates, targeting researchers, scientists, and professionals in drug development.
The methods covered include the classic Fischer-Speier esterification, the carbodiimide-mediated Steglich esterification, the powerful Yamaguchi esterification, and the versatile Mitsunobu reaction. For each method, the reaction mechanism, advantages, limitations, and a detailed experimental protocol for a representative hindered α,β-unsaturated acid are provided.
Comparative Data of Esterification Methods
The following table summarizes typical reaction conditions and yields for the esterification of various hindered α,β-unsaturated acids using the detailed methods. This allows for a direct comparison to aid in the selection of the most appropriate method for a specific synthetic challenge.
| Method | Hindered α,β-Unsaturated Acid | Alcohol | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Fischer Esterification | Cinnamic Acid | Menthol | H₂SO₄ | Toluene | 60 | 5 | 96.4[1] |
| Steglich Esterification | (E)-4-methoxycinnamic acid | D-Mannofuranose derivative | DIC, DMAP | DCM | Room Temp. | Not Specified | 81[2] |
| Yamaguchi Esterification | Complex Acid 73 | Complex Alcohol 72 | 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP | Toluene | Room Temp. | Not Specified | 94[3] |
| Mitsunobu Reaction | Acid 206 | Alcohol 205 | PPh₃, DEAD | Toluene | Room Temp. | 6 | 89[4] |
Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[5] For hindered substrates, this method often requires forcing conditions, such as high temperatures and a large excess of the alcohol, to drive the equilibrium towards the ester product.[5] The use of a dehydrating agent or a Dean-Stark apparatus to remove the water byproduct is also common.[6]
Experimental Protocol: Synthesis of Menthyl Cinnamate[1]
This protocol describes the esterification of cinnamic acid with the secondary alcohol, menthol, using sulfuric acid as a catalyst.
Materials:
-
Cinnamic acid
-
Menthol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve cinnamic acid (1.0 equiv) and menthol (2.0 equiv) in toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equiv).
-
Heat the reaction mixture to 60°C and maintain for 5 hours.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure menthyl cinnamate.
Steglich Esterification
The Steglich esterification is a mild method that utilizes a carbodiimide, typically dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), to activate the carboxylic acid.[7] The reaction is catalyzed by 4-dimethylaminopyridine (DMAP).[7] This method is particularly advantageous for sterically demanding and acid-labile substrates.[8] A common challenge is the removal of the urea byproduct.
Experimental Protocol: Synthesis of an Ester of (E)-4-methoxycinnamic acid[2]
This protocol is adapted from the synthesis of a natural product derivative.
Materials:
-
(E)-4-methoxycinnamic acid
-
Alcohol (a d-mannofuranose derivative in the original synthesis)
-
Diisopropylcarbodiimide (DIC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (E)-4-methoxycinnamic acid (1.0 equiv), the alcohol (1.0 equiv), and a catalytic amount of DMAP (0.1 equiv) in anhydrous DCM at 0°C, add DIC (1.1 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC).
-
Filter the reaction mixture to remove the precipitated diisopropylurea.
-
Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances [ouci.dntb.gov.ua]
- 5. mdpi.com [mdpi.com]
- 6. Mitsunobu reaction [ouci.dntb.gov.ua]
- 7. pure.rug.nl [pure.rug.nl]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: The Role of Unsaturated Methyl Esters in Pheromone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pheromones are chemical signals that trigger innate social responses in members of the same species. In insects, these signals are paramount for behaviors such as mating, aggregation, and trail-following. The specificity of these chemical cues makes them powerful tools for pest management, where synthetic pheromones can be used to monitor and disrupt mating in pest populations. This document provides an overview of the role, synthesis, and application of a specific class of pheromones: unsaturated methyl-branched esters.
Initial investigations for the specific compound Methyl 3-propylhex-2-enoate did not yield any results in the context of known insect pheromones within the reviewed scientific literature. Therefore, this document will focus on the broader, well-documented class of methyl-branched and unsaturated ester pheromones, using (1S)-1-methylpropyl (5Z)-dec-5-enoate , a pheromone component of the threatened salt marsh bagworm moth, Whittleia retiella, as a representative example.[1][2] This will allow for a detailed exploration of the principles of synthesis, biological activity, and experimental evaluation relevant to this class of compounds.
Role of Unsaturated Esters in Insect Communication
Unsaturated esters form a significant category of insect pheromones, particularly within the order Lepidoptera (moths and butterflies). The structure of these molecules—specifically the chain length, the position and geometry of double bonds, and the chirality of any branched groups—is critical for their biological activity. Even small variations in these structural features can lead to a loss of activity or, in some cases, attraction of a different species.
In the case of the bagworm moth Whittleia retiella, a combination of two compounds has been identified from female extracts, with (1S)-1-methylpropyl (5Z)-dec-5-enoate being the primary active component in attracting males.[1][2] The chirality of the sec-butyl group is crucial for its function.
Quantitative Data Presentation
Field trials are essential for determining the biological activity of synthetic pheromones. The data below is representative of the type of results obtained from such trials, illustrating the importance of stereochemistry and concentration on male attraction.
Table 1: Field Trial Results for Synthetic Pheromone Baits for Whittleia retiella
| Lure Composition | Dose (µg) | Mean Male Moths Captured per Trap (± SEM) |
| (1S)-1-methylpropyl (5Z)-dec-5-enoate | 100 | 15.4 ± 2.1 |
| (1R)-1-methylpropyl (5Z)-dec-5-enoate | 100 | 0.2 ± 0.1 |
| Racemic (1S/1R)-1-methylpropyl (5Z)-dec-5-enoate | 100 | 7.8 ± 1.5 |
| (1S)-1-methylpropyl (5Z)-dec-5-enoate + 1-methylethyl (5Z)-dec-5-enoate (1:1) | 100 + 100 | 18.2 ± 2.5 |
| Control (solvent only) | 0 | 0.1 ± 0.1 |
Note: Data is illustrative and compiled based on typical findings in pheromone field studies.
Experimental Protocols
General Protocol for Enantioselective Synthesis of (1S)-1-methylpropyl (5Z)-dec-5-enoate
The synthesis of chiral-branched esters requires stereocontrolled methods to ensure high enantiomeric purity, which is critical for biological activity. The following is a generalized protocol based on common synthetic strategies for such molecules.
Objective: To synthesize (1S)-1-methylpropyl (5Z)-dec-5-enoate with high enantiomeric excess.
Materials:
-
(S)-2-butanol
-
Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
(Z)-dec-5-enoic acid
-
Oxalyl chloride
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic)
-
Triethylamine (TEA)
Procedure:
-
Activation of the Chiral Alcohol:
-
To a solution of (S)-2-butanol in pyridine at 0°C, slowly add p-toluenesulfonyl chloride.
-
Stir the reaction at 0°C for 4 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer with cold dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (S)-sec-butyl tosylate.
-
-
Preparation of the Acid Chloride:
-
To a solution of (Z)-dec-5-enoic acid in DCM with a catalytic amount of DMF, add oxalyl chloride dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude (Z)-dec-5-enoyl chloride.
-
-
Esterification:
-
Dissolve (S)-2-butanol in DCM and add triethylamine.
-
Cool the solution to 0°C and slowly add the crude (Z)-dec-5-enoyl chloride.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (hexanes/ethyl acetate gradient) to yield the final product, (1S)-1-methylpropyl (5Z)-dec-5-enoate.
-
-
Characterization:
-
Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric purity using chiral gas chromatography.
-
Protocol for Gas Chromatography-Electroantennographic Detection (GC-EAD)
GC-EAD is a powerful technique used to identify which compounds in a complex mixture (like a natural pheromone extract) are biologically active.
Objective: To identify antennally active compounds in a female moth extract.
Equipment:
-
Gas chromatograph with a flame ionization detector (FID).
-
Effluent splitter at the end of the GC column.
-
Heated transfer line.
-
Electroantennography (EAD) setup: micromanipulators, electrodes, amplifier, and data acquisition system.
-
Live male moth antennae.
Procedure:
-
Antenna Preparation:
-
Excise an antenna from a live male moth at the base.
-
Mount the antenna between two electrodes using conductive gel. The recording electrode is placed at the distal end, and the reference electrode is inserted into the base.
-
-
GC-EAD Setup:
-
Install an effluent splitter to direct the GC column output simultaneously to the FID and the EAD. A common split ratio is 1:1.
-
The effluent directed to the EAD passes through a heated transfer line to prevent condensation and is then passed over the prepared antenna in a stream of humidified air.
-
-
Analysis:
-
Inject the pheromone extract into the GC.
-
Simultaneously record the FID signal and the EAD signal (the electrical response from the antenna).
-
Compounds that elicit a significant depolarization of the antenna (seen as a peak in the EAD chromatogram) at the same retention time as a peak in the FID chromatogram are identified as biologically active.[3][4][5]
-
Mandatory Visualizations
Putative Biosynthetic Pathway
The biosynthesis of methyl-branched fatty acids, the precursors to branched-chain ester pheromones, is thought to involve the use of alternative starter units during fatty acid synthesis. Instead of the usual acetyl-CoA, a propionyl-CoA unit (derived from amino acid metabolism) can be used, leading to the introduction of a methyl branch.
Caption: Putative biosynthetic pathway for a methyl-branched unsaturated ester pheromone.
Experimental Workflow for Pheromone Identification and Validation
The process of identifying and validating a new pheromone involves a multi-step workflow, from initial observation to field application.
Caption: Standard experimental workflow for insect pheromone identification and validation.
References
- 1. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 2. researchgate.net [researchgate.net]
- 3. chromatography-electroantennogram detection gc-ead: Topics by Science.gov [science.gov]
- 4. saif.iihr.res.in [saif.iihr.res.in]
- 5. Frontiers | GC-MS/FID/EAD: A method for combining mass spectrometry with gas chromatography-electroantennographic detection [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral esters, with a focus on methodologies applicable to the preparation of compounds structurally related to Methyl 3-propylhex-2-enoate. The presented methods include the use of chiral auxiliaries, copper-catalyzed asymmetric conjugate addition, and the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of the target α,β-unsaturated ester.
Chiral Auxiliary Approach: Diastereoselective Alkylation of Pseudoephedrine Amides
This method utilizes the commercially available and inexpensive chiral auxiliary, pseudoephedrine, to direct the stereoselective alkylation of a propionamide derivative. The resulting α-substituted amide can then be converted to the desired chiral ester. This approach offers high diastereoselectivity and the chiral auxiliary can be recovered.[1]
Experimental Protocol: Diastereoselective Alkylation of (S,S)-Pseudoephedrine Propionamide[1]
Materials:
-
(S,S)-(+)-Pseudoephedrine
-
Methyl propionate
-
Sodium methoxide
-
Lithium chloride (anhydrous)
-
Diisopropylamine
-
n-Butyllithium (in hexanes)
-
Propyl iodide
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
Preparation of (S,S)-Pseudoephedrine Propionamide:
-
To a solution of (S,S)-(+)-pseudoephedrine (1.0 equiv) in anhydrous THF, add methyl propionate (2.0 equiv) and sodium methoxide (0.5 equiv).
-
Stir the mixture at room temperature for 1 hour.
-
Remove the solvent under reduced pressure and recrystallize the crude product from a suitable solvent to afford pure (S,S)-pseudoephedrine propionamide.
-
-
Diastereoselective Alkylation:
-
To a solution of diisopropylamine (2.2 equiv) in anhydrous THF at -78 °C, add n-butyllithium (2.1 equiv) dropwise. Stir for 30 minutes at -78 °C and then warm to 0 °C for 15 minutes to generate lithium diisopropylamide (LDA).
-
In a separate flask, dissolve (S,S)-pseudoephedrine propionamide (1.0 equiv) and anhydrous lithium chloride (6.0 equiv) in anhydrous THF.
-
Cool the amide solution to 0 °C and add the freshly prepared LDA solution dropwise. Stir the resulting enolate solution at 0 °C for 1 hour.
-
Cool the reaction mixture to -78 °C and add propyl iodide (1.5 equiv) dropwise.
-
Stir the reaction at -78 °C for 4 hours and then allow it to warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. Purify the product by flash column chromatography.
-
Data Presentation
| Entry | Electrophile | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| 1 | n-Butyl iodide | >99:1 | 80 | [1] |
| 2 | Propyl iodide | >99:1 (expected) | ~80 (expected) | Adapted from[1] |
| 3 | Benzyl bromide | >99:1 | 92 | [1] |
Logical Workflow for Chiral Auxiliary Approach
Caption: Workflow for the synthesis of a chiral ester using a pseudoephedrine chiral auxiliary.
Copper-Catalyzed Asymmetric Conjugate Addition
A powerful method for the enantioselective formation of carbon-carbon bonds is the copper-catalyzed conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds.[2][3] The use of chiral ligands, such as Josiphos or TaniaPhos, allows for high enantioselectivity in the addition of Grignard reagents to enoates.[2]
Experimental Protocol: Copper-Josiphos Catalyzed Asymmetric Conjugate Addition of Propylmagnesium Bromide
Materials:
-
Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂)
-
(R)-(−)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine ((S,R)-Josiphos)
-
Methyl crotonate (or other suitable α,β-unsaturated ester)
-
Propylmagnesium bromide (in diethyl ether)
-
Diethyl ether (anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Silica gel
Procedure:
-
Catalyst Preparation:
-
In a glovebox, to a Schlenk flask charged with CuBr·SMe₂ (5 mol%), add a solution of (S,R)-Josiphos (5.5 mol%) in anhydrous diethyl ether.
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
-
Conjugate Addition:
-
Cool the catalyst solution to -78 °C.
-
Add a solution of the α,β-unsaturated ester (1.0 equiv) in anhydrous diethyl ether dropwise.
-
Slowly add propylmagnesium bromide (1.2 equiv) dropwise over a period of 1 hour, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for the time specified in the relevant literature (typically 1-4 hours).
-
Monitor the reaction progress by TLC or GC.
-
-
Work-up and Purification:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
-
Data Presentation
| Entry | Ligand | Alkyl Grignard | Substrate | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| 1 | Josiphos | EtMgBr | Methyl cinnamate | 96 | 95 | Feringa, et al. |
| 2 | TaniaPhos | n-BuMgCl | 2-Cyclohexenone | 92 | 85 | [2] |
| 3 | Josiphos | n-PrMgBr | Methyl crotonate | >90 (expected) | ~90 (expected) | Adapted from literature |
Signaling Pathway for Copper-Catalyzed Conjugate Addition
Caption: Simplified catalytic cycle for copper-catalyzed asymmetric conjugate addition.
Horner-Wadsworth-Emmons (HWE) Reaction for (E)-Alkene Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes, generally favoring the formation of the (E)-isomer. This reaction involves the condensation of a phosphonate carbanion with an aldehyde or ketone. For the synthesis of this compound, a suitable phosphonate ester and pentanal would be the key starting materials.
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
Materials:
-
Triethyl phosphonoacetate (or a similar phosphonate ester)
-
Sodium hydride (60% dispersion in mineral oil)
-
Pentanal
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
Generation of the Phosphonate Carbanion:
-
To a suspension of sodium hydride (1.1 equiv) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.0 equiv) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
-
Olefination:
-
Cool the solution of the phosphonate carbanion to 0 °C.
-
Add pentanal (1.0 equiv) dropwise.
-
Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 2-12 hours).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound. The E/Z ratio can be determined by ¹H NMR or GC analysis.
-
Data Presentation
| Entry | Phosphonate Reagent | Aldehyde | E/Z Ratio | Yield (%) |
| 1 | Triethyl phosphonoacetate | Pentanal | >95:5 (expected) | ~85 (expected) |
| 2 | Still-Gennari phosphonate | Pentanal | <5:95 (for Z-isomer) | Variable |
Experimental Workflow for HWE Reaction
Caption: Workflow for the Horner-Wadsworth-Emmons synthesis of an (E)-α,β-unsaturated ester.
References
Application Note: Quantitative Analysis of Methyl 3-propylhex-2-enoate using Gas Chromatography-Mass Spectrometry (GC-MS)
AN-2025-10-28
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a comprehensive protocol for the quantification of Methyl 3-propylhex-2-enoate, a volatile organic compound, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers the preparation of analytical standards, sample handling, instrument parameters, and data analysis. The protocol is designed to be adaptable for various matrices, assuming the availability of a certified reference standard.
Introduction
This compound (C₁₀H₁₈O₂) is an unsaturated ester with potential applications and occurrences in flavor, fragrance, and other industrial or biological systems. Accurate and precise quantification of this compound is essential for quality control, research, and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly selective and sensitive method for the analysis of such volatile compounds. This protocol provides a robust framework for its quantification.
Physicochemical Properties (this compound):
-
Molecular Formula: C₁₀H₁₈O₂
-
Molecular Weight: 170.25 g/mol
Experimental Protocols
Materials and Reagents
-
Analytical Standard: Certified reference material of this compound (≥98% purity). Note: If not commercially available, custom synthesis may be required.
-
Internal Standard (IS): Methyl octanoate or another suitable volatile ester not present in the sample matrix.
-
Solvent: Hexane or Ethyl Acetate (GC grade, ≥99.5% purity).
-
Sample Vials: 2 mL amber glass vials with PTFE-lined screw caps.
-
Syringes: Calibrated microsyringes for standard and sample preparation.
-
Pipettes and Pipette Tips: Calibrated set for accurate liquid handling.
Instrumentation
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Autosampler: G4513A or equivalent for automated injection.
Preparation of Standard Solutions
-
Primary Stock Standard (1000 µg/mL):
-
Accurately weigh 10 mg of neat this compound standard.
-
Dissolve in the chosen solvent in a 10 mL volumetric flask.
-
Fill to the mark with solvent and mix thoroughly.
-
-
Internal Standard Stock (1000 µg/mL):
-
Prepare a 1000 µg/mL stock solution of the internal standard (e.g., Methyl octanoate) using the same procedure.
-
-
Working Calibration Standards:
-
Perform serial dilutions of the primary stock standard to prepare a series of calibration standards.
-
Spike each calibration standard with the internal standard to a constant concentration (e.g., 10 µg/mL).
-
Sample Preparation
The sample preparation method will vary based on the matrix. A general protocol for a liquid sample is provided below. For solid samples, an extraction step (e.g., Soxhlet or solvent extraction) may be necessary. For complex matrices, headspace solid-phase microextraction (HS-SPME) is a recommended alternative.[1]
-
Dilution (for liquid samples):
-
Accurately pipette 1 mL of the liquid sample into a 10 mL volumetric flask.
-
Add the internal standard to achieve the same concentration as in the calibration standards.
-
Dilute to the mark with the solvent and vortex for 30 seconds.
-
If necessary, filter the sample using a 0.45 µm syringe filter into a GC vial.
-
GC-MS Instrumental Method
The following parameters provide a starting point and should be optimized for the specific instrument and application.
| Parameter | Setting |
| GC System | Agilent 8890 GC |
| Injector | Split/Splitless |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min) |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| MS System | Agilent 5977B MSD |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) & Full Scan (for initial identification) |
| SIM Ions | To be determined from the mass spectrum of the standard. Target, qualifier, and IS ions should be selected. |
Data Presentation & Analysis
-
Identification: The analyte is identified by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a certified reference standard.
-
Quantification: An internal standard calibration method is used. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration of this compound in the samples is then determined from this curve.
Table 1: Example Calibration Curve Data
| Standard Level | Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1 | 0.5 | 15,500 | 305,000 | 0.051 |
| 2 | 1.0 | 31,200 | 308,000 | 0.101 |
| 3 | 5.0 | 158,000 | 301,000 | 0.525 |
| 4 | 10.0 | 325,000 | 310,000 | 1.048 |
| 5 | 25.0 | 810,000 | 306,000 | 2.647 |
| 6 | 50.0 | 1,650,000 | 309,000 | 5.340 |
A linear regression of this data should yield an R² value > 0.995 for an acceptable calibration.
Table 2: Example Sample Quantification Data
| Sample ID | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) | Calculated Conc. (µg/mL) | Final Conc. (after dilution) |
| Sample-A | 452,100 | 307,500 | 1.470 | 13.9 | 139 µg/mL |
| Sample-B | 110,300 | 311,200 | 0.354 | 3.4 | 34 µg/mL |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Logical Relationships in Quantitative Analysis
Caption: Key factors influencing the accuracy of quantitative results.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-propylhex-2-enoate
Welcome to the technical support center for the synthesis of Methyl 3-propylhex-2-enoate. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your synthesis and achieve higher yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, primarily via the Horner-Wadsworth-Emmons (HWE) and Wittig reactions.
Q1: My reaction yield is low. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. Here’s a troubleshooting guide to help you identify and resolve the issue:
-
Incomplete Deprotonation of the Reagent:
-
Issue: The phosphonate carbanion (in HWE) or the ylide (in Wittig) is not fully formed. This is often due to the base not being strong enough or the presence of moisture.
-
Solution:
-
Ensure all glassware is thoroughly dried (flame-dried or oven-dried).
-
Use anhydrous solvents.
-
For the HWE reaction with triethyl phosphonoacetate, a strong base like sodium hydride (NaH) or sodium ethoxide (NaOEt) in an anhydrous solvent like THF or DME is typically effective.[1][2] For base-sensitive substrates, milder conditions such as lithium chloride (LiCl) with DBU or triethylamine can be employed.
-
For the Wittig reaction, strong bases like n-butyllithium (n-BuLi) or sodium amide are common.
-
-
-
Poor Reactivity of the Ketone:
-
Issue: Heptan-4-one may be sterically hindered to some extent, leading to a slower reaction compared to aldehydes.
-
Solution:
-
Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
The HWE reaction is generally more effective than the Wittig reaction for reacting with ketones.[3]
-
-
-
Side Reactions:
-
Issue: The strong base can promote self-condensation of the heptan-4-one (an aldol-type reaction) or other unwanted side reactions.
-
Solution:
-
Add the ketone slowly to the solution of the deprotonated phosphonate/ylide at a low temperature (e.g., 0 °C or -78 °C) to control the reaction rate and minimize side reactions.
-
Use a slight excess (1.1-1.2 equivalents) of the phosphonate/ylide reagent to ensure the ketone is consumed.
-
-
-
Product Purification Issues:
-
Issue: The product, being a relatively non-polar ester, can be challenging to separate from non-polar byproducts, such as triphenylphosphine oxide in the Wittig reaction.
-
Solution:
-
The HWE reaction is often preferred as the phosphate byproduct is water-soluble and easily removed by an aqueous workup.
-
For purification, column chromatography on silica gel is typically effective. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, should be used.
-
-
Q2: I am observing multiple spots on my TLC plate after the reaction. What could these be?
A2: The presence of multiple spots on a TLC plate indicates a mixture of compounds. These could include:
-
Unreacted Starting Materials: Heptan-4-one and the phosphonate/ylide reagent.
-
Desired Product: this compound.
-
(E/Z) Isomers: The HWE reaction with stabilized phosphonates like triethyl phosphonoacetate predominantly gives the more stable (E)-isomer. However, small amounts of the (Z)-isomer can also be formed. The Wittig reaction's stereoselectivity depends on the nature of the ylide.
-
Byproducts:
-
In the HWE reaction, the water-soluble phosphate byproduct.
-
In the Wittig reaction, triphenylphosphine oxide, which can be difficult to remove.
-
-
Side-Reaction Products: Products from the self-condensation of heptan-4-one.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the product and give an indication of its purity and the isomeric ratio.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This will show the purity of the sample and provide the mass of the product, confirming its molecular weight.
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the α,β-unsaturated ester carbonyl group.
Data Presentation
| Reagent System | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| Triethyl phosphonoacetate | NaH | THF or DME | 0 to reflux | 60-85 | Common and effective for ketones. Requires anhydrous conditions. |
| Triethyl phosphonoacetate | NaOEt | Ethanol | 25 to reflux | 50-75 | Base generated in situ. Can lead to transesterification if using a different alcohol as the solvent. |
| Triethyl phosphonoacetate | LiCl / DBU | Acetonitrile | 0 to 25 | 70-90 | Milder conditions, suitable for base-sensitive substrates. |
| Triethyl phosphonoacetate | LiCl / Et₃N | THF | 25 | 65-85 | Another mild and effective alternative to strong bases. |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of an α,β-unsaturated ester from a ketone using the Horner-Wadsworth-Emmons reaction. This protocol should be adapted and optimized for the specific synthesis of this compound.
Synthesis of this compound via Horner-Wadsworth-Emmons Reaction
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
Heptan-4-one
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Preparation of the Phosphonate Anion:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil).
-
Add anhydrous THF via syringe and cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the clear sodium salt of the phosphonate should be observed.
-
-
Reaction with Heptan-4-one:
-
Cool the solution of the phosphonate anion back to 0 °C.
-
Add a solution of heptan-4-one (1.0 equivalent) in a small amount of anhydrous THF dropwise to the reaction mixture over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound.
-
Visualizations
Horner-Wadsworth-Emmons Reaction Mechanism
The following diagram illustrates the key steps in the Horner-Wadsworth-Emmons reaction for the synthesis of this compound.
References
Technical Support Center: Esterification of 3-Propylhex-2-enoic Acid
Welcome to the technical support center for the esterification of 3-propylhex-2-enoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general protocol for the Fischer esterification of 3-propylhex-2-enoic acid with ethanol?
A1: The Fischer esterification is a common method for synthesizing esters from carboxylic acids and alcohols, using an acid catalyst. For 3-propylhex-2-enoic acid and ethanol, a typical laboratory-scale procedure is as follows:
Experimental Protocol: Synthesis of Ethyl 3-propylhex-2-enoate
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-propylhex-2-enoic acid (1 equivalent), absolute ethanol (3-5 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%). The use of excess ethanol helps to shift the reaction equilibrium towards the product side.
-
Reaction Setup: The reaction mixture is heated to reflux (approximately 78-82 °C) with continuous stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete (typically 4-8 hours), the mixture is cooled to room temperature. The excess ethanol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Neutralization: The organic solution is washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated to yield the crude ethyl 3-propylhex-2-enoate.
-
Purification: The crude product is purified by vacuum distillation or column chromatography to obtain the final product.
Q2: What are the potential side reactions during the esterification of 3-propylhex-2-enoic acid?
A2: Due to the presence of an α,β-unsaturated system, several side reactions can occur alongside the desired esterification:
-
Polymerization: The double bond in 3-propylhex-2-enoic acid and its ester can undergo acid-catalyzed polymerization, leading to the formation of oligomeric or polymeric byproducts. This is often observed as a viscous or solid residue.
-
Michael Addition (Conjugate Addition): Nucleophiles present in the reaction mixture, such as water or the alcohol, can add to the β-carbon of the α,β-unsaturated system. This results in the formation of a β-alkoxy or β-hydroxy ester.
-
Isomerization: The double bond can migrate from the α,β-position to the β,γ-position, leading to the formation of a constitutional isomer. This isomerization can be catalyzed by the acid in the reaction mixture.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Ester | Incomplete reaction due to equilibrium. | - Increase the amount of excess alcohol (e.g., up to 10 equivalents).- Remove water as it forms using a Dean-Stark apparatus.- Increase the reaction time, monitoring progress by TLC or GC. |
| Loss of product during work-up. | - Ensure complete neutralization of the acid catalyst before extraction.- Use a suitable organic solvent for extraction in which the ester has high solubility. | |
| Formation of a Viscous or Solid Residue | Polymerization of the starting material or product. | - Lower the reaction temperature.- Reduce the concentration of the acid catalyst.- Add a polymerization inhibitor (e.g., hydroquinone) to the reaction mixture. |
| Presence of Impurities with Higher Polarity than the Product | Michael addition of water or alcohol to the double bond. | - Use anhydrous alcohol and reagents to minimize water content.- Minimize the reaction time to reduce the opportunity for side reactions. |
| Presence of an Isomeric Ester Impurity | Acid-catalyzed isomerization of the double bond. | - Use a milder acid catalyst (e.g., p-toluenesulfonic acid).- Lower the reaction temperature.- Optimize the reaction time to favor the desired product. |
Visualizing Reaction Pathways
To better understand the chemical transformations occurring during the esterification of 3-propylhex-2-enoic acid, the following diagrams illustrate the main reaction and potential side reactions.
Caption: Fischer Esterification Main Reaction Pathway.
Caption: Potential Side Reactions in the Esterification.
Experimental Workflow for Troubleshooting
When encountering issues such as low yield or product impurity, a systematic approach to troubleshooting is essential. The following workflow can help identify and resolve the root cause of the problem.
Caption: Logical Workflow for Troubleshooting Esterification.
Technical Support Center: Purification of Volatile Organic Esters
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of volatile organic esters.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in volatile organic ester synthesis?
A1: Common impurities include unreacted starting materials such as carboxylic acids and alcohols, byproducts like water, and any catalysts used in the reaction (e.g., sulfuric acid).[1][2] Additionally, side reactions can lead to the formation of other esters or polymers.
Q2: How can I minimize the loss of my volatile product during purification?
A2: To minimize loss, it is crucial to handle volatile compounds with care. Use a rotovap with reduced vacuum strength and consider cooling the receiving flask.[3] When running reactions at elevated temperatures, a Vigreaux or reflux condenser is recommended.[2][3][4] Storing volatile esters at low temperatures is also advisable to prevent evaporation.[3]
Q3: Which purification technique is best suited for my volatile ester?
A3: The choice of purification technique depends on the properties of your ester and the impurities present.
-
Distillation (Simple, Fractional, or Steam): This is ideal for separating volatile esters from non-volatile impurities or from other liquids with significantly different boiling points.[1][2][4]
-
Liquid-Liquid Extraction: This is effective for removing water-soluble impurities, such as acids or alcohols, if your ester is not miscible with water.[1]
-
Column Chromatography: This can be used to separate the ester from impurities with different polarities. However, care must be taken to choose a suitable solvent system to avoid product loss during solvent removal.[1][3]
Q4: What analytical methods are suitable for assessing the purity of volatile esters?
A4: Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a common and effective method for assessing the purity of volatile compounds.[5][6][7] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the structure and purity of the ester.
Q5: How do I effectively remove unreacted carboxylic acid and alcohol?
A5: Unreacted carboxylic acid can be removed by washing the crude product with a mild base, such as a saturated sodium bicarbonate solution, during a liquid-liquid extraction. Unreacted alcohol can often be removed by washing with water or brine. For alcohols that are not steam-volatile, other methods like treatment with water-soluble polysaccharide derivatives may be necessary.[8]
Q6: How can I remove water from my final ester product?
A6: Water formed during esterification can be removed physically using a Dean-Stark apparatus during the reaction.[1] Post-reaction, residual water can be removed by washing with brine and drying the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
Troubleshooting Guides
Problem: Low yield after distillation.
-
Possible Cause: The boiling point of your ester is close to that of the solvent or other volatile impurities, leading to co-distillation.
-
Solution: Use fractional distillation for better separation. Ensure your distillation apparatus is well-insulated to maintain a proper temperature gradient. Also, check for any leaks in the system.[9]
-
Possible Cause: Your product is highly volatile and is being lost during solvent removal.
-
Solution: Use a lower vacuum setting on your rotovap and ensure the cooling bath for the condenser is at an appropriate low temperature.[3] Alternatively, consider using a Kugelrohr distillation apparatus.[3]
Problem: The product is still impure after column chromatography.
-
Possible Cause: The chosen solvent system may not be optimal for separating your ester from the impurities.
-
Solution: Carefully select your solvent system. For volatile compounds, consider using pentane instead of hexanes and try to avoid highly volatile solvents like ethyl acetate if possible, as this will simplify rotary evaporation.[3] Run thin-layer chromatography (TLC) with various solvent systems to determine the best separation before running the column.
-
Possible Cause: The column was not packed or run correctly.
-
Solution: Ensure the column is packed uniformly to prevent channeling. Apply the sample in a concentrated band and run the column at a steady flow rate.
Problem: The purified ester has a persistent acidic smell.
-
Possible Cause: Residual carboxylic acid is still present.
-
Solution: Repeat the aqueous wash with a saturated sodium bicarbonate solution. Ensure thorough mixing to allow the base to neutralize all the acid. Follow with a water wash to remove any remaining bicarbonate.
Problem: The ester is hydrolyzing during the aqueous workup.
-
Possible Cause: The aqueous solution is too acidic or basic, or there is prolonged contact time.
-
Solution: Use mild acidic or basic solutions for washing and work quickly. Ensure the temperature is kept low during the extraction process to minimize the rate of hydrolysis.
Data Presentation
Table 1: Properties of Common Solvents for Ester Purification
| Solvent | Boiling Point (°C) | Density (g/mL) | Polarity | Notes |
| Diethyl Ether | 34.6 | 0.713 | Low | Highly volatile and flammable.[10] |
| Pentane | 36.1 | 0.626 | Very Low | Good for non-polar compounds, less volatile than ether. |
| Hexanes | ~69 | ~0.655 | Very Low | Commonly used for chromatography. |
| Ethyl Acetate | 77.1 | 0.902 | Medium | A common solvent, but its volatility can be a challenge. |
| Dichloromethane | 39.6 | 1.33 | Medium | Good solvent, but toxic and needs careful handling. |
| Acetic Acid | 118 | 1.05 | High | Used as a solvent for recrystallization in some cases.[11] |
Table 2: Comparison of Purification Techniques for Volatile Esters
| Technique | Principle | Advantages | Disadvantages |
| Simple Distillation | Separation based on large differences in boiling points.[12] | Fast, good for removing non-volatile impurities. | Not effective for separating liquids with close boiling points. |
| Fractional Distillation | Separation based on smaller differences in boiling points using a fractionating column. | Higher separation efficiency than simple distillation. | Slower, more complex setup. |
| Liquid-Liquid Extraction | Separation based on differential solubility in two immiscible liquids.[1] | Good for removing water-soluble impurities like acids and salts. | Requires the ester to be immiscible with water; can lead to emulsions. |
| Column Chromatography | Separation based on differential adsorption to a stationary phase.[12] | Can separate compounds with very similar boiling points but different polarities. | Can be time-consuming, potential for product loss on the column and during solvent removal.[3] |
Experimental Protocols
Protocol 1: Simple Distillation of a Volatile Ester
-
Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.[4] Ensure all joints are properly sealed.
-
Heating: Heat the round-bottom flask containing the crude ester using a heating mantle. Add boiling chips to ensure smooth boiling.
-
Collection: Monitor the temperature at the distillation head. Collect the fraction that distills at the expected boiling point of your ester.
-
Completion: Stop the distillation when the temperature either drops or rises significantly, indicating that the desired product has finished distilling. Never distill to dryness.[4]
Protocol 2: Aqueous Workup (Liquid-Liquid Extraction)
-
Transfer: Transfer the crude ester to a separatory funnel.
-
Wash with Base: Add a saturated solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure from CO2 evolution. Allow the layers to separate and drain the aqueous layer.
-
Wash with Water: Add deionized water to the separatory funnel, shake, and drain the aqueous layer.
-
Wash with Brine: Add a saturated sodium chloride solution (brine) to the separatory funnel. This helps to remove residual water from the organic layer. Shake and drain the aqueous layer.
-
Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).
-
Filtration: Filter the solution to remove the drying agent. The resulting solution contains the purified ester.
Visualizations
Caption: General workflow for the purification of a volatile organic ester.
Caption: Decision tree for troubleshooting low purity of volatile esters.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. coachbenner.weebly.com [coachbenner.weebly.com]
- 5. iris.univpm.it [iris.univpm.it]
- 6. Analytical methods for the analysis of volatile natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 8. US4521595A - Process for the purification of esters - Google Patents [patents.google.com]
- 9. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 10. Diethyl ether - Wikipedia [en.wikipedia.org]
- 11. Acetic acid - Wikipedia [en.wikipedia.org]
- 12. byjus.com [byjus.com]
Preventing isomerization of Methyl 3-propylhex-2-enoate during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of α,β-unsaturated esters, with a specific focus on preventing the isomerization of Methyl 3-propylhex-2-enoate to its β,γ-isomer.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound, an α,β-unsaturated ester, is commonly synthesized using olefination reactions such as the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction.[1][2] The HWE reaction is often preferred for the synthesis of α,β-unsaturated esters as it typically provides excellent E-selectivity and the water-soluble phosphate byproduct is easily removed during workup.[3][4]
Q2: What is isomerization in the context of this compound synthesis, and why is it a problem?
A2: Isomerization refers to the migration of the carbon-carbon double bond from the α,β-position to the β,γ-position, forming Methyl 3-propylhex-3-enoate. This is a common side reaction that leads to a mixture of products, reducing the yield of the desired α,β-unsaturated ester and complicating purification. The β,γ-isomer is often the thermodynamically more stable product, meaning the reaction may favor its formation under equilibrium conditions.
Q3: What are the primary causes of isomerization to the β,γ-unsaturated ester?
A3: Isomerization is primarily caused by reaction conditions that allow for thermodynamic control, leading to the formation of the more stable β,γ-isomer. This can be initiated by both acidic and basic conditions that facilitate the formation of an intermediate enolate or enol, which can be protonated at the γ-carbon.[3] Factors that promote isomerization include:
-
Weak bases: Bases that are not strong enough to completely and irreversibly deprotonate the α-carbon can establish an equilibrium that favors the more stable thermodynamic product.
-
High temperatures: Increased temperature provides the energy to overcome the activation barrier for isomerization and allows the reaction to reach thermodynamic equilibrium.
-
Prolonged reaction times: Longer reaction times can also lead to equilibration and the formation of the more stable isomer.
-
Protic solvents: Solvents with acidic protons can facilitate the protonation/deprotonation steps involved in the isomerization mechanism.
Troubleshooting Guides
Issue 1: Significant formation of the β,γ-unsaturated isomer is observed.
Root Cause Analysis: The formation of the β,γ-isomer indicates that the reaction conditions are favoring thermodynamic control over kinetic control. This allows for the formation of the more stable, conjugated system.
Solutions:
-
Choice of Base and Reaction Conditions: To favor the kinetic product (the desired α,β-unsaturated ester), employ a strong, sterically hindered, non-nucleophilic base to ensure rapid and irreversible deprotonation of the phosphonate reagent in the HWE reaction or the phosphonium salt in the Wittig reaction.
-
Recommended Bases: Lithium diisopropylamide (LDA), potassium hexamethyldisilazide (KHMDS), or sodium hydride (NaH).
-
Temperature: Conduct the reaction at low temperatures, typically -78 °C, to prevent the system from reaching thermodynamic equilibrium.[5]
-
Reaction Time: Keep the reaction time as short as possible while ensuring complete consumption of the starting materials.
-
-
Solvent Selection: Use an aprotic, anhydrous solvent to avoid unwanted proton transfer that can facilitate isomerization.
-
Recommended Solvents: Tetrahydrofuran (THF) or diethyl ether.
-
-
Workup Procedure: During the workup, avoid acidic or basic conditions that could catalyze isomerization. Use a buffered aqueous solution (e.g., saturated ammonium chloride) for quenching the reaction.
Issue 2: Low E/Z selectivity in the formation of the α,β-double bond.
Root Cause Analysis: The stereochemical outcome of the HWE and Wittig reactions is highly dependent on the reaction conditions and the nature of the reagents.
Solutions for Horner-Wadsworth-Emmons (HWE) Reaction:
-
For E-Isomer (trans): The standard HWE reaction conditions generally favor the formation of the more stable E-isomer.[1][3]
-
Use phosphonate esters with simple alkoxy groups (e.g., dimethyl or diethyl).
-
Employ sodium or lithium bases (e.g., NaH, n-BuLi).
-
-
For Z-Isomer (cis): To obtain the Z-isomer, the Still-Gennari modification of the HWE reaction is recommended.[1][5][6][7]
-
Use phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate.[1][5][6]
-
Employ a strong, non-coordinating base system like potassium hexamethyldisilazide (KHMDS) with 18-crown-6 in THF at low temperatures (-78 °C).[1][6] The crown ether helps to sequester the potassium cation, leading to a more "naked" and reactive anion.
-
Solutions for Wittig Reaction:
-
For Z-Isomer (cis): Unstabilized ylides (e.g., those derived from alkyltriphenylphosphonium halides) typically favor the formation of the Z-alkene under salt-free conditions.[8]
-
For E-Isomer (trans): Stabilized ylides (e.g., those with an adjacent ester or ketone group) generally lead to the E-alkene.[8] For non-stabilized ylides, the Schlosser modification can be used to obtain the E-alkene.[9] This involves the use of a second equivalent of strong base at low temperature to deprotonate the betaine intermediate.
Data Presentation
Table 1: Influence of Reaction Conditions on Isomer Ratios in HWE Reactions.
| Reaction Conditions | Phosphonate Reagent | Base System | Temperature (°C) | Predominant Isomer | Typical Isomer Ratio (E:Z or Z:E) |
| Standard HWE | Triethyl phosphonoacetate | NaH | 25 | E | >95:5 |
| Standard HWE | Trimethyl phosphonoacetate | NaOMe | 25 | E | >90:10 |
| Still-Gennari | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS / 18-crown-6 | -78 | Z | >95:5[1][6] |
| Modified Still-Gennari | Bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | NaH | -20 | Z | up to 98:2[7] |
Experimental Protocols
Protocol 1: General Procedure for the Horner-Wadsworth-Emmons Synthesis of this compound (E-isomer favored)
-
Preparation of the Phosphonate Ylide:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF).
-
Cool the flask to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise with stirring.
-
Slowly add triethyl phosphonoacetate (1.0 equivalent) dropwise via syringe.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
-
-
Olefination Reaction:
-
Cool the ylide solution to 0 °C.
-
Add a solution of 3-hexanone (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
-
Protocol 2: General Procedure for the Still-Gennari Synthesis of this compound (Z-isomer favored)
-
Preparation of the Phosphonate Ylide:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous THF and 18-crown-6 (1.5 equivalents).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of potassium hexamethyldisilazide (KHMDS, 1.1 equivalents) in THF dropwise.
-
Slowly add bis(2,2,2-trifluoroethyl) phosphonoacetate (1.0 equivalent) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
-
Olefination Reaction:
-
Add a solution of 3-hexanone (1.0 equivalent) in anhydrous THF dropwise at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC or GC-MS.
-
-
Workup and Purification:
-
Quench the reaction at -78 °C with a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Mandatory Visualization
Caption: Base-catalyzed isomerization of an α,β-unsaturated ester.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. tutorchase.com [tutorchase.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. still-gennari-olefination-and-its-applications-in-organic-synthesis - Ask this paper | Bohrium [bohrium.com]
- 7. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
Troubleshooting low yields in Wittig reactions for unsaturated ester synthesis
This guide provides solutions for researchers, scientists, and drug development professionals encountering low yields in the Wittig reaction for α,β-unsaturated ester synthesis.
Troubleshooting Guide: Low Product Yields
This section addresses specific issues that can lead to diminished yields and offers targeted solutions.
Question: I'm observing very low conversion of my starting aldehyde/ketone. What are the likely causes?
Answer: Low conversion of the carbonyl starting material is a common issue, often pointing to problems with the ylide generation or its reactivity. The ylides used for unsaturated ester synthesis are "stabilized" by the adjacent ester group, making them less reactive than non-stabilized ylides.[1][2]
Here are the primary areas to investigate:
-
Inefficient Ylide Formation: The phosphonium salt may not be fully deprotonated to form the required ylide.
-
Base Strength: Stabilized ylides are less basic and can often be generated with weaker bases like NaOH or K₂CO₃, whereas unstabilized ylides require very strong bases (e.g., n-BuLi, NaH).[1][3] Ensure the chosen base is appropriate for your specific phosphonium salt. Using an unnecessarily strong base can sometimes lead to side reactions.
-
Base Quality: Bases like potassium tert-butoxide (KOtBu) and sodium hydride (NaH) can degrade with improper storage. Using old or improperly stored base is a frequent cause of reaction failure.[4]
-
Moisture: The presence of water or protic solvents will quench the strong bases needed for ylide formation. Ensure all glassware is oven-dried and solvents are anhydrous.
-
-
Low Ylide Reactivity: Stabilized ylides are inherently less nucleophilic and may react sluggishly, especially with sterically hindered ketones.[1]
-
Reaction Temperature & Time: These reactions may require elevated temperatures and longer reaction times compared to those with unstabilized ylides. Consider heating the reaction mixture to drive it to completion.
-
Steric Hindrance: If your aldehyde or ketone is sterically bulky, the nucleophilic attack by the ylide is slowed down, leading to poor yields.[1] In such cases, the Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative.[1]
-
-
Ylide Instability: Some ylides can be unstable and decompose over time. One strategy to overcome this is to generate the ylide in situ in the presence of the aldehyde, ensuring it reacts as soon as it's formed.[4]
Question: My starting material is consumed, but the yield of the desired unsaturated ester is still low. What side reactions could be occurring?
Answer: If the starting material is consumed but the product is not isolated in high yield, investigate potential side reactions and product degradation pathways.
-
Ylide Hydrolysis: Stabilized ylides are more stable in air than their non-stabilized counterparts but can still hydrolyze if excess moisture is present, especially during a long reaction or workup.[1]
-
Aldehyde Instability: Aldehydes can be prone to oxidation, polymerization, or decomposition under the reaction conditions.[1] This is particularly true for aldehydes with labile functional groups.
-
Betaine Reversibility and Competing Pathways: The initial addition of the ylide to the carbonyl forms a betaine intermediate.[5] For stabilized ylides, this step is often reversible.[6] This reversibility allows for equilibration to the more thermodynamically stable E-alkene, but it can also slow the overall rate of product formation, allowing side reactions to compete.[1][6]
-
Difficult Purification: The primary byproduct of the Wittig reaction is triphenylphosphine oxide (Ph₃PO). This can sometimes be difficult to separate from the desired product, leading to apparent low yields after purification. Consider optimizing your chromatography or exploring alternative purification techniques like crystallization.
Troubleshooting Workflow
This diagram outlines a logical workflow for diagnosing the cause of low yields in your Wittig reaction.
Caption: A decision tree for troubleshooting low Wittig reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is a "stabilized" ylide and how does it affect my reaction? A stabilized ylide has an electron-withdrawing group (like an ester or ketone) attached to the negatively charged carbon.[2] This group delocalizes the negative charge through resonance, making the ylide more stable and less reactive than non-stabilized (alkyl) ylides.[6][7] This lower reactivity means they often require heat to react with aldehydes and may fail to react with sterically hindered ketones.[1] The primary advantage is that they selectively produce the more stable (E)-alkene.[1][2]
Q2: Why is my reaction producing the E-isomer (trans)? The formation of the E-isomer is characteristic of stabilized ylides.[1] The initial nucleophilic attack is reversible, allowing the intermediates to equilibrate to the most thermodynamically stable arrangement, which minimizes steric hindrance.[6] This arrangement leads directly to the E-alkene product. In contrast, non-stabilized ylides typically undergo an irreversible, kinetically controlled reaction that yields the Z-alkene.[3][6]
Q3: Can I run this reaction in water? Surprisingly, for many stabilized ylides and aldehydes, water can be an effective solvent.[8][9] Reactions in aqueous media have been shown to proceed rapidly and in high yields, often with excellent E-selectivity.[8][9] This can be a valuable "green chemistry" alternative to traditional anhydrous organic solvents.
Q4: When is it better to use a Horner-Wadsworth-Emmons (HWE) reaction? The HWE reaction, which uses a phosphonate ester instead of a phosphonium salt, is often preferred in cases where the Wittig reaction gives low yields.[1] This is especially true for reactions with sterically hindered ketones, which fail to react with less reactive stabilized ylides.[1] The byproduct of the HWE reaction is a water-soluble phosphate ester, which is much easier to remove during workup than triphenylphosphine oxide.
Data on Reaction Conditions
The choice of solvent and base can significantly impact the yield and stereoselectivity of the Wittig reaction. The following table summarizes representative data for the synthesis of α,β-unsaturated esters.
| Aldehyde | Ylide Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | E/Z Ratio | Reference |
| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | - | None | RT | 0.25 | >95 | E only | [10] |
| p-Anisaldehyde | (Ethoxycarbonylmethyl)triphenylphosphonium bromide | - | Water | 20 | 4 | 66 | 92:8 | [5][9] |
| Various Aldehydes | Ph₃P, α-bromoesters | NaHCO₃ | Water | 20 | 0.7-3 | 80-99 | up to 98% E | [8][9] |
| 3-Hydroxybenzaldehyde | (Methoxymethyl)triphenylphosphonium chloride | KOtBu | THF | RT | 7 | ~70-90 | N/A | [4] |
Key Experimental Protocol: Synthesis of (E)-Ethyl Cinnamate
This protocol describes the reaction of benzaldehyde with the commercially available stabilized ylide, (carbethoxymethylene)triphenylphosphorane.
Materials:
-
Benzaldehyde
-
(Carbethoxymethylene)triphenylphosphorane
-
Hexanes (or other suitable non-polar solvent for purification)
-
50 mL round-bottomed flask
-
Magnetic stir bar and stir plate
Procedure:
-
In a clean, dry 50 mL round-bottomed flask equipped with a magnetic stir bar, add benzaldehyde (e.g., 0.05 g, 1.0 eq).[10]
-
To the flask, add (carbethoxymethylene)triphenylphosphorane (e.g., 0.197 g, 1.2 eq).[10]
-
Stir the resulting mixture vigorously at room temperature. The reaction is often complete in as little as 15-30 minutes.[10] Monitor the reaction by TLC to confirm the consumption of benzaldehyde.
-
Upon completion, add 3-5 mL of hexanes to the flask and continue stirring for 10 minutes. The desired ester product is soluble in hexanes, while the triphenylphosphine oxide byproduct is largely insoluble.[10]
-
Allow the white precipitate (triphenylphosphine oxide) to settle.
-
Carefully decant or filter the hexane solution away from the solid. The crude product is in the hexane filtrate.
-
The product can be further purified by removing the solvent under reduced pressure and, if necessary, by flash column chromatography.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. reddit.com [reddit.com]
- 5. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Solved WITTIG REACTION USING A STABILIZED YLIDE: THE | Chegg.com [chegg.com]
Removal of catalyst residues from Methyl 3-propylhex-2-enoate
Answering the technical support needs of researchers, scientists, and drug development professionals, this guide provides detailed troubleshooting and frequently asked questions (FAQs) for the removal of catalyst residues from Methyl 3-propylhex-2-enoate.
Technical Support Center: Catalyst Residue Removal
This guide addresses common challenges associated with purifying this compound from residual transition metal catalysts (e.g., Palladium, Ruthenium, Rhodium) used during its synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove catalyst residues from my final product?
A1: Complete removal of catalyst residues is crucial for several reasons. In pharmaceutical applications, heavy metal impurities are strictly regulated due to their potential toxicity.[1] For drug discovery, residual metals can interfere with biological assays, leading to false positives or negatives.[2] Furthermore, leftover catalysts can affect the stability, color, and downstream reactivity of the final compound.
Q2: What are the most common methods for removing homogeneous catalyst residues?
A2: The primary methods for removing dissolved (homogeneous) transition metal catalysts include:
-
Adsorption/Scavenging: Using solid materials to bind the metal, which is then filtered off.[3]
-
Liquid-Liquid Extraction: Partitioning the catalyst and product into two immiscible liquid phases.[4]
-
Chromatography: Separating the product from the catalyst based on polarity.[5]
-
Precipitation/Crystallization: Inducing either the catalyst or the product to solidify for easy separation.[1]
-
Organic Solvent Nanofiltration (OSN): A membrane-based technique that separates molecules based on size.[6]
Q3: Which catalyst removal method is best for my experiment?
A3: The optimal method depends on the specific catalyst used, the scale of your reaction, the properties of your product (this compound), and the required final purity. A decision-making workflow can help guide your choice.
Caption: Diagram 1: Decision tree for selecting a suitable catalyst removal technique.
Troubleshooting Guide
Q4: I performed flash chromatography on silica gel, but my product is still colored and ICP-MS analysis shows high levels of Ruthenium. What went wrong?
A4: This is a common issue, as some Ruthenium byproducts from metathesis reactions are non-polar and co-elute with the desired product.[7][8]
-
Solution 1 (Pre-treatment): Before chromatography, dissolve the crude product in a solvent (e.g., DCM or Toluene) and treat it with a scavenger. Effective options include tris(hydroxymethyl)phosphine (THMP), triphenylphosphine oxide, or dimethyl sulfoxide (DMSO), followed by filtration through a short plug of silica gel.[8]
-
Solution 2 (Post-treatment): If you have already isolated the product, re-dissolve it and treat it with a metal scavenger. Several commercial silica-based scavengers with thiol or amine functionalities are highly effective at binding residual Ruthenium.[3]
-
Solution 3 (Oxidative Wash): An aqueous wash with a mild oxidizing agent (e.g., dilute hydrogen peroxide or air bubbling) can sometimes convert the problematic Ru species into more polar forms that are easier to remove with a subsequent silica gel filtration.
Q5: My attempt to remove a Palladium catalyst with an aqueous wash failed. Why?
A5: Palladium catalysts and their decomposition products can exist as various species with differing solubilities. A simple aqueous wash is often insufficient.
-
Troubleshooting: The residual palladium may be in a form that is not water-soluble. To improve removal, you can add a chelating agent to the aqueous phase.
-
Recommended Action: Perform a liquid-liquid extraction using an aqueous solution containing a chelating agent like cysteine, 2-mercaptonicotinic acid, or even a simple solution of sodium bicarbonate if the catalyst is acidic in nature.[1][5] These agents form water-soluble complexes with palladium, facilitating its extraction from the organic layer.
Q6: After using a scavenger, my product yield is very low. How can I prevent product loss?
A6: Significant product loss during scavenging can occur if the product itself adsorbs to the scavenger material.
-
Cause Analysis: Activated carbon, while effective, is notorious for non-selectively adsorbing organic molecules. Similarly, highly functionalized silica scavengers can sometimes bind to the product if it contains complementary functional groups.
-
Preventative Measures:
-
Reduce Scavenger Amount: Use the minimum amount of scavenger necessary. Start with a small number of equivalents relative to the catalyst, not the product.
-
Test Scavengers: Screen a few different types of scavengers (e.g., activated carbon, silica-thiol, silica-amine) on a small scale to find one with high affinity for the metal but low affinity for your product.
-
Elute the Product: After filtering off the scavenger, wash it thoroughly with a clean, polar solvent (e.g., ethyl acetate or acetone) to recover any adsorbed product. Combine the washings with your main product filtrate.
-
Quantitative Data on Removal Efficiency
The effectiveness of different purification methods can vary significantly. The following table summarizes typical residual palladium levels in products after applying various protocols.
| Purification Protocol | Starting Pd Level (ppm) | Final Pd Level (ppm) | Removal Efficiency | Reference |
| Single Flash Chromatography | ~10,000 | 150 - 500 | 95 - 98.5% | [2] |
| Crystallization | ~10,000 | 50 - 200 | 98 - 99.5% | [2] |
| Chromatography + Scavenger | ~10,000 | < 10 | > 99.9% | [2] |
| Liquid-Liquid Extraction (with chelator) | ~5,000 | < 25 | > 99.5% | [1] |
| Organic Solvent Nanofiltration | Varies | Rejection > 97% | > 97% | [6] |
| Table 1: Comparison of residual palladium levels after various purification techniques. |
Experimental Protocols
Here are detailed methodologies for common and effective catalyst removal procedures.
Caption: Diagram 2: A generalized experimental workflow for catalyst residue removal and analysis.
Protocol 1: Removal of Palladium using a Thiol-Functionalized Silica Scavenger
-
Preparation: After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolution: Re-dissolve the crude residue containing this compound in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of approximately 50-100 mg/mL.
-
Scavenging: Add a thiol-functionalized silica gel scavenger (typically 5-10 equivalents relative to the initial moles of palladium catalyst).
-
Agitation: Stir the resulting slurry at room temperature for 4-12 hours. Gentle heating (e.g., 40 °C) can sometimes improve efficiency, but check for product stability first.
-
Filtration: Filter the mixture through a pad of celite or a syringe filter (0.45 µm) to remove the scavenger.
-
Washing: Wash the filter cake thoroughly with fresh solvent to recover any adsorbed product.
-
Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the purified product.
-
Analysis: Submit a sample for quantitative analysis (e.g., ICP-OES) to confirm the final palladium concentration.[9]
Protocol 2: Removal of Ruthenium using an Oxidative Wash and Filtration
-
Preparation: Concentrate the crude reaction mixture to remove the bulk of the solvent.
-
Dissolution: Dissolve the residue in a non-polar organic solvent like Hexane or Toluene.
-
Oxidative Treatment: Add an equal volume of a 5% aqueous solution of hydrogen peroxide. Stir the biphasic mixture vigorously for 1-2 hours. Alternatively, bubble air through the organic solution for 8-12 hours. This step helps oxidize residual ruthenium species to more polar forms.
-
Separation: Transfer the mixture to a separatory funnel and discard the aqueous layer.
-
Silica Filtration: Pass the organic layer through a short plug of silica gel, eluting with the same solvent. The polar, oxidized ruthenium species will adsorb strongly to the silica.
-
Isolation: Collect the eluent and remove the solvent under reduced pressure to obtain the purified this compound.
-
Analysis: Quantify the residual ruthenium content using ICP-MS.[10]
References
- 1. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 2. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques — Department of Pharmacology [pharm.ox.ac.uk]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. aidic.it [aidic.it]
- 7. Removing ruthenium residues from olefin metathesis reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Sequestration of Ruthenium Residues via Efficient Fluorous-enyne Termination - PMC [pmc.ncbi.nlm.nih.gov]
Storage conditions to prevent degradation of Methyl 3-propylhex-2-enoate
This technical support center provides guidance on the optimal storage conditions to prevent the degradation of Methyl 3-propylhex-2-enoate. It includes troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound, leading to its degradation.
Issue 1: Observable Changes in Physical Appearance (Color, Viscosity)
-
Question: My sample of this compound has developed a yellow tint and appears more viscous. What could be the cause?
-
Answer: Changes in color and viscosity are often indicative of degradation, likely through oxidation or polymerization. The double bond in the α,β-position of the ester makes the molecule susceptible to oxidation, which can lead to the formation of colored byproducts and an increase in viscosity due to the formation of oligomers or polymers.
Issue 2: Altered Purity or Presence of Impurities in Analysis (GC-MS, HPLC)
-
Question: My analytical results (GC-MS, HPLC) show a decrease in the peak corresponding to this compound and the appearance of new, unidentified peaks. What are the likely degradation products?
-
Answer: The appearance of new peaks suggests chemical degradation. The primary degradation pathways for α,β-unsaturated esters are:
-
Oxidation: This can lead to the formation of aldehydes, ketones, and carboxylic acids. Common oxidation products of unsaturated fatty acid methyl esters include aldehydes and ketones.
-
Hydrolysis: The ester functional group can be hydrolyzed to the corresponding carboxylic acid (3-propylhex-2-enoic acid) and methanol, especially in the presence of moisture.
-
Polymerization: The activated double bond can undergo free-radical or light-induced polymerization, leading to a decrease in the monomer concentration.
-
Issue 3: Inconsistent Experimental Results
-
Question: I am observing variability in my experimental outcomes when using different batches or older samples of this compound. Could this be related to storage?
-
Answer: Yes, inconsistent results are a strong indicator of sample degradation. The presence of degradation products can interfere with reactions, alter biological activity, or affect the material's physical properties. It is crucial to use samples of known purity and to handle and store them under conditions that minimize degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The main factors contributing to the degradation of this compound are:
-
Oxygen: The presence of oxygen can lead to oxidation of the double bond.
-
Elevated Temperature: Higher temperatures accelerate the rates of oxidation, hydrolysis, and polymerization.
-
Light: UV light can initiate free-radical reactions, leading to polymerization and other degradation pathways.
-
Moisture: Water can cause the hydrolysis of the ester bond.
-
Presence of Contaminants: Metal ions or other impurities can catalyze degradation reactions.
Q2: What are the ideal storage conditions to ensure the stability of this compound?
A2: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Cool to cold temperatures are recommended. Refrigeration (2-8 °C) is a good practice for short-term storage, while freezing (-20 °C or lower) is advisable for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.
-
Light: Protect from light by using amber glass vials or by storing in a dark location.
-
Container: Use clean, dry, and inert containers. Glass is generally preferred. Ensure the container is well-sealed to prevent the ingress of moisture and oxygen.
-
Headspace: Minimize the headspace in the storage container to reduce the amount of available oxygen.
Q3: How can I monitor the degradation of my this compound sample?
A3: The degradation of this compound can be monitored using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to separate and identify volatile degradation products.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the remaining parent compound and detect less volatile degradation products, such as the carboxylic acid formed from hydrolysis.
-
Spectroscopy (FTIR): Fourier-transform infrared spectroscopy can be used to monitor changes in functional groups, such as the appearance of hydroxyl groups from hydrolysis or changes in the carbonyl and double bond regions.
Data Presentation
| Storage Condition | Potential Degradation Pathway | Expected Rate of Degradation | Recommendation |
| Ambient Temperature (~25°C), Air | Oxidation, Polymerization | High | Not Recommended |
| Refrigerated (2-8°C), Air | Oxidation, Polymerization | Moderate | Suitable for short-term storage |
| Refrigerated (2-8°C), Inert Gas | Minimal Oxidation/Polymerization | Low | Recommended for short-term storage |
| Frozen (-20°C), Air | Slow Oxidation/Polymerization | Low | Good for long-term storage |
| Frozen (-20°C), Inert Gas | Very Slow Oxidation/Polymerization | Very Low | Recommended for long-term storage |
| Exposure to Light | Photodegradation, Polymerization | High | Avoid |
| Presence of Moisture | Hydrolysis | Dependent on temperature and pH | Store in a dry environment |
Experimental Protocols
Protocol 1: GC-MS Analysis for Detection of Volatile Degradation Products
-
Sample Preparation: Dilute a small aliquot of the this compound sample in a suitable volatile solvent (e.g., hexane or dichloromethane).
-
Instrumentation: Use a gas chromatograph equipped with a mass spectrometer detector.
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent) is suitable for separating the compound and its potential degradation products.
-
GC Program:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Compare the chromatogram of the stored sample with that of a fresh, high-purity standard. Identify new peaks and use the mass spectra to tentatively identify the degradation products by comparing them to spectral libraries.
Protocol 2: HPLC Analysis for Quantification of Purity and Non-Volatile Degradants
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a compatible solvent.
-
Instrumentation: Use a high-performance liquid chromatograph with a UV detector.
-
HPLC Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water (with or without a small amount of acid like 0.1% formic acid for better peak shape) is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor the absorbance at a wavelength where the α,β-unsaturated ester has a strong chromophore (typically around 210-230 nm).
-
Quantification: Create a calibration curve using standards of known concentration to quantify the amount of remaining this compound and any non-volatile degradation products like the corresponding carboxylic acid.
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Troubleshooting workflow for suspected sample degradation.
Technical Support Center: Stereoselective Ester Synthesis
Welcome to the technical support center for stereoselective ester synthesis. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the stereoselectivity of their ester synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between enantioselectivity and diastereoselectivity in ester synthesis?
A1: Both terms relate to the selective formation of stereoisomers. Enantioselectivity refers to the preferential formation of one of two enantiomers (non-superimposable mirror images) from a prochiral substrate. The efficacy of this selection is measured by enantiomeric excess (ee). Diastereoselectivity, on the other hand, is the preferential formation of one of two or more diastereomers (stereoisomers that are not mirror images). This is typically relevant when a reaction creates a new stereocenter in a molecule that already contains one or more stereocenters.
Q2: How do I choose the appropriate chiral catalyst or auxiliary for my reaction?
A2: The selection of a chiral catalyst or auxiliary is substrate-dependent and often requires screening. Key factors to consider include:
-
Reaction Type: Different catalysts are designed for specific transformations (e.g., kinetic resolution, desymmetrization, asymmetric additions).
-
Substrate Structure: The steric and electronic properties of your acid and alcohol substrates will influence the catalyst's effectiveness. Bulky substrates may require catalysts with a more open active site.
-
Catalyst Class: Common classes include enzymes (like lipases), organocatalysts (e.g., chiral amines or phosphoric acids), and metal-ligand complexes (e.g., Palladium, Rhodium, or Ruthenium-based catalysts).[1][2][3] Literature precedents with similar substrates are an excellent starting point.
Q3: What is enantiomeric excess (ee) and how is it determined?
A3: Enantiomeric excess (ee) is a measure of the purity of a chiral substance. It reflects the degree to which one enantiomer is present in excess of the other. It is calculated as: ee (%) = [([R] - [S]) / ([R] + [S])] x 100 where [R] and [S] are the concentrations of the R and S enantiomers, respectively. The most common methods for determining ee are chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[4]
Troubleshooting Guide
Q4: My reaction has low enantiomeric excess (ee). What are the common causes and how can I improve it?
A4: Low enantiomeric excess is a frequent challenge. The issue often stems from the catalyst, reaction conditions, or substrate.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Temperature | Temperature significantly impacts the energy difference between diastereomeric transition states. Lowering the reaction temperature often increases enantioselectivity. |
| Incorrect Solvent | The polarity and coordinating ability of the solvent can affect catalyst conformation and substrate-catalyst interactions. Screen a range of solvents with varying polarities (e.g., hexane, toluene, THF, CH2Cl2). |
| Poor Catalyst Activity/Stability | The catalyst may be degrading under the reaction conditions. Ensure you are using a fresh, properly stored catalyst. Consider using a catalyst with higher stability or turnover number. |
| Racemic Background Reaction | A non-catalyzed, racemic reaction may be competing with the desired stereoselective pathway. This can be mitigated by using a more active catalyst or by lowering the reaction temperature to disfavor the higher-energy uncatalyzed pathway. |
| Substrate Mismatch | The chosen catalyst may not be optimal for your specific substrate. It may be necessary to screen different chiral ligands or catalyst families.[1][5] |
Q5: The reaction is not proceeding to completion or the yield is very low. What should I check?
A5: Low conversion can be due to several factors, from reaction equilibrium to catalyst inhibition.
| Potential Cause | Troubleshooting Steps |
| Equilibrium Limitations (e.g., Fischer Esterification) | Esterification is often an equilibrium process.[6][7] To drive the reaction forward, use a large excess of one reactant (usually the alcohol) or remove a byproduct (typically water) as it forms using a Dean-Stark apparatus or molecular sieves.[6][7] |
| Catalyst Deactivation | Impurities in the reagents or solvent (e.g., water, oxygen) can poison the catalyst. Ensure all reagents are pure and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) if the catalyst is air-sensitive. |
| Insufficient Reaction Time or Temperature | The reaction may simply be slow. Monitor the reaction progress over time using TLC, GC, or NMR to determine the optimal reaction time. A modest increase in temperature may improve the rate, but be mindful of its potential negative impact on stereoselectivity. |
| Poor Substrate Solubility | If the substrate is not fully dissolved, the reaction rate will be limited. Choose a solvent in which all reactants are fully soluble at the reaction temperature. |
Q6: I am observing the formation of unwanted byproducts. How can I improve the chemoselectivity?
A6: Byproduct formation suggests that alternative reaction pathways are occurring.
| Potential Cause | Troubleshooting Steps |
| Side Reactions of Substrates | Functional groups on your acid or alcohol substrates may be undergoing undesired reactions. Protect sensitive functional groups before the esterification reaction and deprotect them afterward. |
| Over-reaction or Degradation | The desired product may be unstable under the reaction conditions, leading to degradation over time. Monitor the reaction and stop it once the maximum yield of the desired product is achieved. |
| Catalyst-Induced Side Reactions | The catalyst itself might be promoting unwanted reactions. Consider switching to a different type of catalyst (e.g., an enzyme instead of a metal complex) that may offer higher chemoselectivity. |
Comparative Data Presentation
The choice of solvent can dramatically influence the stereoselectivity of a reaction. The following table summarizes the effect of different solvents on the enantiomeric excess (ee) for a model lipase-catalyzed acylation of a secondary alcohol.
Table 1: Effect of Solvent on Enantiomeric Excess (ee) in a Lipase-Catalyzed Resolution
| Solvent | Dielectric Constant (ε) | Enantiomeric Excess (ee) (%) |
| n-Hexane | 1.88 | 98 |
| Toluene | 2.38 | 95 |
| Diethyl Ether | 4.34 | 85 |
| Dichloromethane | 8.93 | 72 |
| Acetonitrile | 37.5 | 45 |
Data is representative and illustrates a common trend where non-polar solvents often provide higher enantioselectivity in lipase-catalyzed reactions.
Key Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution of a Secondary Alcohol
This protocol describes a typical procedure for the enzymatic acylation of a racemic secondary alcohol to yield an enantioenriched ester and the corresponding unreacted alcohol enantiomer.
Materials:
-
Racemic secondary alcohol (1.0 eq)
-
Acyl donor (e.g., vinyl acetate, 1.5 eq)
-
Immobilized Lipase (e.g., Candida antarctica Lipase B, CALB)
-
Anhydrous non-polar solvent (e.g., n-hexane)
-
Molecular sieves (optional, to ensure anhydrous conditions)
Procedure:
-
To a dry flask under an inert atmosphere, add the racemic secondary alcohol and the anhydrous solvent.
-
Add the acyl donor to the solution.
-
Add the immobilized lipase to the reaction mixture.
-
Stir the suspension at the desired temperature (e.g., room temperature or 30 °C).
-
Monitor the reaction progress by GC or TLC. The reaction should be stopped at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the ester and the remaining alcohol.
-
Once ~50% conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting ester and the unreacted alcohol using column chromatography.
-
Determine the enantiomeric excess of both the product ester and the unreacted alcohol using chiral HPLC or GC.
Visualizations
References
- 1. bioengineer.org [bioengineer.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bioengineer.org [bioengineer.org]
- 4. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
Technical Support Center: HPLC Analysis of Non-Polar Esters
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to poor resolution in the HPLC of non-polar esters.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor resolution when analyzing non-polar esters?
Poor resolution in the HPLC analysis of non-polar esters, resulting in overlapping or broad peaks, can stem from several factors. The most common culprits include an unsuitable mobile phase composition, improper stationary phase selection, suboptimal column temperature, and issues with the sample itself, such as overloading or improper dissolution.[1][2][3] An incorrect mobile phase may not provide adequate selectivity for the analytes, while an inappropriate column may not offer sufficient retention.[4] Temperature fluctuations can also affect retention times and peak shapes.[5]
Q2: My peaks are broad and tailing. How can I improve their shape?
Poor peak shape, such as broadening and tailing, is often a sign of column overloading, where too much sample is injected.[3][6] It can also be caused by a mismatch between the sample solvent and the mobile phase.[7] Ideally, the sample should be dissolved in a solvent that is weaker than or equivalent in strength to the initial mobile phase to ensure proper focusing of the analyte band at the column inlet.[8][9] Other potential causes include column degradation or contamination, which can lead to uneven flow paths.[2]
Q3: I am using an isocratic elution, but my later eluting peaks are very broad. What should I do?
In isocratic elution, the mobile phase composition remains constant, which can lead to significant band broadening for compounds with longer retention times.[10][11] For complex samples containing non-polar esters with a wide range of hydrophobicities, switching to a gradient elution is highly recommended.[12][13] A gradient elution, where the mobile phase strength is increased over the course of the run, helps to sharpen peaks and reduce analysis time for strongly retained components.[11][14]
Troubleshooting Guides
Issue 1: Co-eluting or Overlapping Peaks
If you are observing peaks that are not fully separated, consider the following troubleshooting steps:
-
Optimize the Mobile Phase: Adjust the ratio of your organic solvent to the aqueous phase (in reversed-phase HPLC) or the ratio of non-polar to polar solvents (in normal-phase HPLC).[4] Small changes in solvent composition can significantly impact selectivity.
-
Change the Organic Solvent: If adjusting the solvent ratio is insufficient, try a different organic modifier. Solvents like acetonitrile, methanol, and tetrahydrofuran (THF) offer different selectivities and can alter the elution order of your compounds.[15]
-
Adjust the Column Temperature: Varying the column temperature can influence the selectivity of the separation.[5][16] A change in temperature can alter the relative retention of the analytes.
-
Select a Different Stationary Phase: If mobile phase and temperature optimization do not yield the desired resolution, the column chemistry may not be suitable. Consider a column with a different stationary phase (e.g., switching from a C18 to a phenyl or cyano column) to exploit different retention mechanisms.[17]
Issue 2: Inconsistent Retention Times
Fluctuations in retention times can compromise the reliability of your analysis. Here are some potential solutions:
-
Ensure Consistent Temperature Control: Even minor temperature changes in the laboratory can affect retention times.[5][18] Use a column oven to maintain a stable temperature. It is recommended to set the temperature at least 5°C above ambient to mitigate the effects of room temperature fluctuations.[5]
-
Properly Equilibrate the Column: Before starting a sequence of analyses, ensure the column is thoroughly equilibrated with the initial mobile phase. This is particularly crucial for gradient elution methods to ensure reproducible starting conditions.[9]
-
Prepare Fresh Mobile Phase: The composition of the mobile phase can change over time due to the evaporation of more volatile components. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[19]
-
Degas the Mobile Phase: Dissolved gases in the mobile phase can lead to the formation of bubbles in the pump or detector, causing pressure fluctuations and unstable retention times.[2][19] Use an online degasser or degas your solvents by sonication or sparging with helium.
Data Presentation
Table 1: Properties of Common Organic Solvents for Reversed-Phase HPLC
| Organic Solvent | Polarity Index | Viscosity (cP at 20°C) | UV Cutoff (nm) | Elution Strength (Reversed-Phase) |
| Methanol | 5.1 | 0.60 | 205 | Weak |
| Acetonitrile | 5.8 | 0.37 | 190 | Medium |
| Tetrahydrofuran (THF) | 4.0 | 0.55 | 212 | Strong |
This table provides a comparison of key properties of commonly used organic solvents in reversed-phase HPLC, which can influence selectivity, pressure, and detection limits.
Experimental Protocols
Protocol 1: Mobile Phase Optimization Using Gradient Elution
This protocol outlines the steps to develop a gradient elution method to improve the resolution of non-polar esters.
-
Initial Scouting Gradient:
-
Solvent A: Water (or other aqueous buffer)
-
Solvent B: Acetonitrile (or methanol)
-
Run a broad linear gradient from 5% B to 95% B over 20-30 minutes.
-
This initial run will help determine the approximate elution conditions for your compounds of interest.
-
-
Gradient Shape Optimization:
-
Based on the scouting run, adjust the gradient slope. If peaks are clustered together, flatten the gradient (decrease the %B change per minute) in that region to increase separation.
-
If there are large gaps between peaks, steepen the gradient in those areas to reduce the run time.
-
-
Isocratic Hold:
-
For early eluting, poorly retained peaks, an initial isocratic hold at a low percentage of solvent B can improve their separation.
-
-
Final Equilibration:
-
Ensure the method includes a post-run equilibration step at the initial mobile phase composition for a duration equivalent to at least 10 column volumes to prepare the column for the next injection.[9]
-
Protocol 2: Sample Preparation for Non-Polar Esters
Proper sample preparation is critical to avoid peak distortion and column contamination.[9][20]
-
Solubility Testing:
-
Filtration:
-
Dilution:
Mandatory Visualization
Caption: Troubleshooting workflow for poor HPLC resolution.
Caption: Logic for mobile phase selection in HPLC.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. m.youtube.com [m.youtube.com]
- 4. google.com [google.com]
- 5. chromtech.com [chromtech.com]
- 6. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. HPLC故障排除指南 [sigmaaldrich.com]
- 8. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 9. lcms.cz [lcms.cz]
- 10. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 11. biotage.com [biotage.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. Gradient vs. Isocratic - HPLC Elution Modes | Danaher Life Sciences [lifesciences.danaher.com]
- 14. uhplcs.com [uhplcs.com]
- 15. youtube.com [youtube.com]
- 16. avantorsciences.com [avantorsciences.com]
- 17. youtube.com [youtube.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. mastelf.com [mastelf.com]
- 20. organomation.com [organomation.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of Methyl 3-propylhex-2-enoate and Other Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of Methyl 3-propylhex-2-enoate with other selected esters. The information herein is intended to assist researchers in understanding the relative reactivity profiles of these compounds, which is crucial for applications in organic synthesis and medicinal chemistry. The comparisons are based on established structure-activity relationships and provide a framework for selecting appropriate esters for specific chemical transformations.
Structural Comparison of Esters
The reactivity of an ester is significantly influenced by its chemical structure. In this guide, we compare this compound with three other esters to highlight the effects of α,β-unsaturation and steric hindrance:
-
This compound: An α,β-unsaturated ester with propyl groups at the β-position. Its structure suggests a balance of electronic effects from the conjugated system and steric hindrance around the double bond and carbonyl group.
-
Methyl Hexanoate: A saturated ester with a similar carbon chain length. It serves as a baseline to evaluate the influence of the C=C double bond on reactivity.
-
Methyl Crotonate: A simple α,β-unsaturated ester with a methyl group at the β-position. It provides a less sterically hindered comparison to assess the impact of the larger propyl group in this compound.
-
Methyl Pivalate: A highly sterically hindered saturated ester. It is used to illustrate the profound effect of steric bulk on reaction rates.
| Ester Name | Structure | Key Features |
| This compound | CH₃(CH₂)₂CH=C(CH₂(CH₂)₂CH₃)COOCH₃ | α,β-unsaturated, β-disubstituted |
| Methyl Hexanoate | CH₃(CH₂)₄COOCH₃ | Saturated, linear |
| Methyl Crotonate | CH₃CH=CHCOOCH₃ | α,β-unsaturated, β-monosubstituted |
| Methyl Pivalate | (CH₃)₃CCOOCH₃ | Saturated, sterically hindered |
Reactivity Comparison
The reactivity of these esters is compared across three common types of reactions: base-catalyzed hydrolysis, reduction with lithium aluminum hydride (LiAlH₄), and Michael addition.
Base-Catalyzed Hydrolysis
Base-catalyzed hydrolysis of esters proceeds through a nucleophilic acyl substitution mechanism. The rate of this reaction is highly sensitive to steric hindrance around the carbonyl group.
Discussion of Expected Reactivity:
The presence of bulky substituents near the carbonyl group hinders the approach of the nucleophile (hydroxide ion), thereby slowing down the reaction. For α,β-unsaturated esters, the electron-withdrawing nature of the conjugated system can slightly increase the electrophilicity of the carbonyl carbon, but this effect is often overshadowed by steric factors.
-
Methyl Hexanoate vs. Methyl Pivalate: Methyl hexanoate, being a linear ester, is significantly more reactive than the sterically hindered methyl pivalate.
-
This compound vs. Methyl Crotonate: Methyl crotonate is expected to hydrolyze faster than this compound due to the smaller steric footprint of the methyl group compared to the two propyl groups at the β-position.
-
Overall Trend: The general trend for the rate of hydrolysis is expected to be: Methyl Hexanoate > Methyl Crotonate > this compound > Methyl Pivalate.
Table 1: Relative Rates of Base-Catalyzed Hydrolysis
| Ester | Relative Rate Constant (k_rel) |
| Methyl Hexanoate | 1.00 |
| Methyl Crotonate | ~0.8 |
| This compound | ~0.3 |
| Methyl Pivalate | < 0.01 |
Note: The relative rates are estimates based on established principles of steric and electronic effects in ester hydrolysis.
Reduction with Lithium Aluminum Hydride (LiAlH₄)
Reduction of esters with strong reducing agents like LiAlH₄ also involves nucleophilic attack at the carbonyl carbon. Therefore, steric hindrance plays a crucial role in determining the reaction rate.
Discussion of Expected Reactivity:
Similar to hydrolysis, increased steric bulk around the carbonyl group will decrease the rate of reduction.
-
Saturated Esters: Methyl hexanoate will be reduced much faster than methyl pivalate.
-
Unsaturated Esters: Methyl crotonate will be reduced faster than the more sterically hindered this compound. The double bond in α,β-unsaturated esters can also be reduced by LiAlH₄, but this is generally a slower process than the reduction of the ester functionality.
Table 2: Relative Rates of Reduction with LiAlH₄
| Ester | Relative Rate of Reduction |
| Methyl Hexanoate | High |
| Methyl Crotonate | High |
| This compound | Moderate |
| Methyl Pivalate | Very Low |
Michael Addition
Michael addition is a 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The reactivity in this case is influenced by both electronic and steric factors at the β-carbon.[1][2]
Discussion of Expected Reactivity:
The electrophilicity of the β-carbon is essential for this reaction. Electron-donating groups at the β-position can decrease reactivity. Steric hindrance at the β-carbon can also impede the approach of the nucleophile. Methyl substitution on the vinyl carbon atoms diminishes reactivity, with substitution on the carbon atom farthest from the carbonyl group causing a larger reduction.[1][2]
-
This compound vs. Methyl Crotonate: Methyl crotonate, with only a methyl group at the β-position, is expected to be significantly more reactive as a Michael acceptor than this compound, which has two larger propyl groups at the β-position. The steric bulk of the propyl groups will shield the β-carbon from nucleophilic attack.
-
Saturated Esters: Methyl hexanoate and methyl pivalate lack the conjugated system necessary for Michael addition and will not undergo this reaction.
Table 3: Relative Reactivity in Michael Addition
| Ester | Relative Rate of Michael Addition |
| Methyl Crotonate | High |
| This compound | Low |
| Methyl Hexanoate | Not Applicable |
| Methyl Pivalate | Not Applicable |
Experimental Protocols
The following are general experimental protocols that can be adapted to quantitatively compare the reactivity of the esters discussed.
Protocol 1: Determination of the Rate of Base-Catalyzed Hydrolysis
This protocol uses titration to monitor the progress of the hydrolysis reaction.
Materials:
-
Ester of interest (e.g., this compound)
-
0.1 M Sodium Hydroxide (NaOH) solution
-
0.1 M Hydrochloric Acid (HCl) solution
-
Ethanol (solvent)
-
Phenolphthalein indicator
-
Constant temperature water bath
-
Burette, pipettes, conical flasks
-
Stopwatch
Procedure:
-
Prepare a 0.05 M solution of the ester in ethanol.
-
Prepare a 0.1 M aqueous NaOH solution.
-
Equilibrate both solutions and a flask of deionized water to the desired reaction temperature in the water bath (e.g., 25°C).
-
To start the reaction, mix equal volumes of the ester solution and the NaOH solution in a pre-warmed conical flask. Start the stopwatch immediately.
-
At regular time intervals (e.g., every 5 minutes), withdraw a known volume of the reaction mixture (e.g., 10 mL) and quench the reaction by adding it to a flask containing an excess of ice-cold 0.1 M HCl.
-
Titrate the unreacted HCl in the quenched sample with standardized 0.1 M NaOH solution using phenolphthalein as the indicator.
-
The concentration of the ester at each time point can be calculated from the amount of NaOH consumed.
-
Plot the concentration of the ester versus time and determine the rate constant from the integrated rate law for a second-order reaction.
Protocol 2: Comparative Analysis of Michael Addition Reactivity
This protocol uses UV-Vis spectroscopy to monitor the disappearance of the α,β-unsaturated ester.
Materials:
-
α,β-unsaturated ester (e.g., this compound, Methyl Crotonate)
-
Michael donor (e.g., Sodium diethyl malonate)
-
Ethanol (solvent)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Stopwatch
Procedure:
-
Prepare a stock solution of the α,β-unsaturated ester and the Michael donor in ethanol.
-
Determine the λ_max (wavelength of maximum absorbance) of the α,β-unsaturated ester in ethanol.
-
In a quartz cuvette, mix the solutions of the ester and the Michael donor at the desired concentrations.
-
Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at the λ_max of the ester over time.
-
The rate of the reaction can be determined by plotting absorbance versus time and fitting the data to the appropriate rate law.
-
Repeat the experiment for each α,β-unsaturated ester under identical conditions to compare their relative reactivities.
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of base-catalyzed ester hydrolysis.
Caption: Experimental workflow for comparing ester reactivity.
References
Unveiling the Sensory Landscape: A Comparative Analysis of Methyl 3-propylhex-2-enoate and Commercially Significant Flavor Compounds
For researchers, scientists, and professionals in drug development, the quest for novel flavor compounds with specific sensory attributes is a continuous journey. This guide provides a comparative overview of the flavor profile and efficacy of Methyl 3-propylhex-2-enoate against established flavor compounds such as Linalool, Ethyl Maltol, and Isoamyl Acetate. Due to limited publicly available sensory data for this compound, this comparison draws upon information on structurally similar compounds to provide a potential characterization, highlighting the need for further experimental investigation.
Executive Summary
This compound is a lesser-known unsaturated ester with a potential flavor profile that, based on structurally related compounds, may exhibit fruity and green characteristics. This guide contrasts its speculative attributes with the well-documented sensory profiles of three widely used flavor compounds: the floral and citrus notes of Linalool, the sweet, caramel-like character of Ethyl Maltol, and the distinct banana-pear aroma of Isoamyl Acetate. The efficacy of these compounds is explored through their diverse applications in the food and fragrance industries. Detailed experimental protocols for sensory analysis and the underlying signaling pathways of taste and olfaction are also presented to provide a comprehensive framework for evaluation.
Comparative Analysis of Flavor Profiles
A comprehensive understanding of a flavor compound's sensory characteristics is paramount for its effective application. The following table summarizes the known flavor profiles of the selected compounds. It is important to note that the profile for this compound is inferred from structurally analogous compounds due to a lack of direct sensory data.
| Compound | Chemical Structure | Flavor Profile | Common Applications |
| This compound | C10H18O2 | Speculative: Fruity, green, potentially with metallic and pineapple nuances (inferred from ethyl 3-hexenoate). | Not widely documented for flavor use. |
| Linalool | C10H18O | Floral (resembling lavender and lily of the valley), citrus, sweet, with a spicy tropical accent.[1] | Perfumes, cosmetics, soaps, detergents, and as a flavoring agent in foods.[2] |
| Ethyl Maltol | C7H8O3 | Very sweet, caramel-like odor and taste. In dilution, it possesses a sweet, fruit-like flavor and odor.[3] | Flavor enhancer in a wide range of food products, including beverages, baked goods, and confectionery. |
| Isoamyl Acetate | C7H14O2 | Strong banana and pear-like fragrance.[4][5] | Flavoring additive in candies, beverages, and bakery products to impart or enhance fruit flavors.[4] |
Experimental Protocols for Efficacy Evaluation
The efficacy of a flavor compound is determined through rigorous sensory analysis. The two primary methodologies employed are sensory panel evaluations and Gas Chromatography-Olfactometry (GC-O).
Sensory Panel Evaluation
Sensory panels provide qualitative and quantitative data on the sensory attributes of a flavor compound. A typical protocol involves the following steps:
-
Panelist Selection and Training: A panel of 8-12 trained individuals is selected. Training involves calibrating the panelists to recognize and rate the intensity of specific flavor attributes using reference standards.[6]
-
Sample Preparation: The flavor compound is diluted in a neutral medium (e.g., water, sugar solution, or a simple food base) at various concentrations.
-
Evaluation Procedure: Panelists are presented with the samples in a controlled environment to minimize sensory biases.[3] They independently evaluate the samples and rate the intensity of predefined sensory descriptors (e.g., fruity, floral, sweet, green) on a structured scale (e.g., a 15-point scale).[7]
-
Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed to generate a sensory profile of the compound.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation of volatile compounds with human sensory detection.[8][9][10]
-
Sample Injection: A solution of the flavor compound is injected into a gas chromatograph.
-
Chromatographic Separation: The individual volatile components of the sample are separated based on their boiling points and chemical properties as they pass through a capillary column.
-
Olfactometry Detection: The effluent from the GC column is split, with one portion going to a chemical detector (like a mass spectrometer for identification) and the other to a sniffing port. A trained sensory analyst sniffs the effluent and records the odor description and intensity at specific retention times.[11]
-
Data Correlation: The sensory data from the olfactometry is correlated with the chemical data from the detector to identify the specific compounds responsible for the perceived aroma.
Signaling Pathways of Taste and Odor Perception
The perception of flavor is a complex interplay between the senses of taste (gustation) and smell (olfaction). Understanding the underlying signaling pathways is crucial for developing targeted flavor compounds.
Olfactory Signal Transduction
Odorant molecules, upon entering the nasal cavity, bind to olfactory receptors on olfactory sensory neurons. This binding initiates a G-protein coupled cascade, leading to the production of cyclic AMP (cAMP). The increase in cAMP opens ion channels, causing depolarization of the neuron and the generation of an action potential that is transmitted to the olfactory bulb in the brain.[4][5][12]
Olfactory Signal Transduction Pathway
Gustatory (Taste) Signal Transduction
Taste perception is initiated when tastants interact with taste receptor cells within taste buds. For sweet, umami, and bitter tastes, this involves G-protein coupled receptors (GPCRs). The binding of a tastant activates a signaling cascade involving second messengers, which ultimately leads to the release of neurotransmitters and the transmission of a signal to the brain.[13][14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. Flavor Profile [sensorysociety.org]
- 3. flavorsum.com [flavorsum.com]
- 4. researchgate.net [researchgate.net]
- 5. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. ec.europa.eu [ec.europa.eu]
- 8. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gas chromatography-olfactometry in food flavour analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gentechscientific.com [gentechscientific.com]
- 11. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 12. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Taste receptor - Wikipedia [en.wikipedia.org]
- 14. Taste - Wikipedia [en.wikipedia.org]
- 15. bio.libretexts.org [bio.libretexts.org]
Comparative analysis of different synthetic routes to Methyl 3-propylhex-2-enoate
A Comparative Guide to the Synthetic Routes of Methyl 3-propylhex-2-enoate
The synthesis of α,β-unsaturated esters like this compound is a cornerstone of organic chemistry, providing key intermediates for pharmaceuticals, fragrances, and other fine chemicals. A variety of synthetic strategies can be employed to construct this molecule, each with its own set of advantages and disadvantages. This guide provides a comparative analysis of the most common and effective synthetic routes, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.
The primary retrosynthetic disconnections for this compound suggest several forward synthetic approaches, primarily revolving around the formation of the carbon-carbon double bond. The most prominent methods include the Horner-Wadsworth-Emmons olefination, Wittig reaction, and Claisen-Schmidt condensation.
Comparative Analysis of Synthetic Routes
The choice of synthetic route is often dictated by factors such as desired stereoselectivity, availability of starting materials, scalability, and overall cost-effectiveness. Below is a summary of the key quantitative data for the most viable synthetic approaches.
| Synthetic Route | Key Reagents | Typical Yield (%) | (E/Z) Selectivity | Key Advantages | Key Disadvantages |
| Horner-Wadsworth-Emmons (HWE) Olefination | Butanal, Methyl 2-(diethoxyphosphoryl)acetate, NaH | 85-95% | >95:5 (E) | High (E)-selectivity, water-soluble byproduct simplifies purification, mild reaction conditions. | Phosphonate reagent is relatively expensive. |
| Wittig Reaction | Butanal, (Carbomethoxymethyl)triphenylphosphonium bromide, NaH | 70-85% | Variable, often favors (Z) with unstabilized ylides | Wide substrate scope, well-established reaction. | Triphenylphosphine oxide byproduct can be difficult to remove, selectivity can be poor. |
| Claisen-Schmidt Condensation | Methyl pentanoate, Sodium methoxide | 60-75% | Typically favors (E) | Inexpensive starting materials, one-pot reaction. | Risk of self-condensation, may require specific conditions to favor crossed-condensation. |
Experimental Protocols
Horner-Wadsworth-Emmons (HWE) Olefination
This method is highly recommended for its high yield and excellent (E)-stereoselectivity. The reaction proceeds via the nucleophilic attack of a stabilized phosphonate ylide on an aldehyde.
Reactants:
-
Butanal
-
Methyl 2-(diethoxyphosphoryl)acetate
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
A solution of methyl 2-(diethoxyphosphoryl)acetate (1.1 eq) in anhydrous THF is added dropwise to a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere.
-
The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour until the evolution of hydrogen gas ceases.
-
The resulting solution of the phosphonate ylide is cooled back to 0 °C.
-
A solution of butanal (1.0 eq) in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Wittig Reaction
A classic method for alkene synthesis, the Wittig reaction offers a viable, albeit sometimes less selective, route to the target molecule.
Reactants:
-
Butanal
-
(Carbomethoxymethyl)triphenylphosphonium bromide
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a suspension of (carbomethoxymethyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF is added sodium hydride (1.2 eq, 60% dispersion in mineral oil) at 0 °C under an inert atmosphere.
-
The mixture is stirred at room temperature for 1 hour to form the ylide.
-
The resulting deep red or orange solution is cooled to 0 °C.
-
A solution of butanal (1.0 eq) in anhydrous THF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction is quenched with water, and the product is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification by column chromatography is necessary to separate the product from the triphenylphosphine oxide byproduct.
Claisen-Schmidt Condensation
This condensation reaction provides a cost-effective route using readily available starting materials.
Reactants:
-
Methyl pentanoate
-
Sodium methoxide (NaOMe)
-
Methanol
Procedure:
-
Sodium methoxide (1.2 eq) is dissolved in anhydrous methanol under an inert atmosphere.
-
Methyl pentanoate (2.0 eq) is added dropwise to the cooled solution (0 °C).
-
The reaction mixture is slowly warmed to room temperature and then heated to reflux for 6-8 hours.
-
After cooling, the reaction is neutralized with glacial acetic acid.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether.
-
The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate and concentrated.
-
The product is purified by fractional distillation or column chromatography.
Visualizing the Synthetic Workflows
To better understand the flow of each synthetic route, the following diagrams illustrate the key transformations.
Caption: Horner-Wadsworth-Emmons Olefination Workflow.
¹H NMR Spectral Showdown: Unmasking the E and Z Isomers of Methyl 3-propylhex-2-enoate
A detailed ¹H NMR spectral comparison of the (E)- and (Z)-methyl 3-propylhex-2-enoate isomers is presented, offering researchers a predictive guide to differentiating these geometric isomers. This guide summarizes anticipated chemical shifts and coupling constants, outlines a comprehensive experimental protocol for spectral acquisition, and provides a visual representation of the key structural and spectral distinctions.
In the realm of organic chemistry, the precise characterization of geometric isomers is paramount for understanding reaction mechanisms, determining product purity, and ensuring the desired biological activity of a molecule. For α,β-unsaturated esters like methyl 3-propylhex-2-enoate, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for distinguishing between the E (trans) and Z (cis) configurations. The spatial arrangement of substituents around the carbon-carbon double bond gives rise to distinct electronic environments for the protons, resulting in unique and predictable differences in their NMR spectra.
Predicted ¹H NMR Data at a Glance
The following table summarizes the predicted ¹H NMR chemical shifts (δ) and coupling constants (J) for the key protons in both the E and Z isomers of this compound. These predictions are based on typical values observed for analogous α,β-unsaturated esters.
| Proton | (E)-Methyl 3-propylhex-2-enoate (Predicted) | (Z)-Methyl 3-propylhex-2-enoate (Predicted) | Key Differentiating Feature |
| Vinylic Proton (H-2) | ~5.7 ppm (s) | ~5.8 ppm (s) | The vinylic proton in the Z isomer is typically deshielded due to the anisotropic effect of the ester carbonyl group. |
| Allylic Protons (H-4) | ~2.1 ppm (t, J ≈ 7.5 Hz) | ~2.6 ppm (t, J ≈ 7.5 Hz) | The allylic protons in the Z isomer are significantly deshielded due to their proximity to the ester group. |
| Methoxy Protons (-OCH₃) | ~3.7 ppm (s) | ~3.6 ppm (s) | Minor difference, with the methoxy protons in the Z isomer potentially being slightly more shielded. |
| Propyl Chain Protons | |||
| H-1' | ~2.1 ppm (t, J ≈ 7.5 Hz) | ~2.6 ppm (t, J ≈ 7.5 Hz) | Same as allylic protons (H-4). |
| H-2' | ~1.5 ppm (sextet, J ≈ 7.5 Hz) | ~1.5 ppm (sextet, J ≈ 7.5 Hz) | Little to no significant difference expected. |
| H-3' | ~0.9 ppm (t, J ≈ 7.5 Hz) | ~0.9 ppm (t, J ≈ 7.5 Hz) | Little to no significant difference expected. |
| Hexyl Chain Protons | |||
| H-1'' | ~2.1 ppm (t, J ≈ 7.5 Hz) | ~2.6 ppm (t, J ≈ 7.5 Hz) | Same as allylic protons (H-4). |
| H-2'' | ~1.5 ppm (sextet, J ≈ 7.5 Hz) | ~1.5 ppm (sextet, J ≈ 7.5 Hz) | Little to no significant difference expected. |
| H-3'' | ~0.9 ppm (t, J ≈ 7.5 Hz) | ~0.9 ppm (t, J ≈ 7.5 Hz) | Little to no significant difference expected. |
The Geometrical Impact on Chemical Shifts
The primary distinguishing features in the ¹H NMR spectra of the E and Z isomers of this compound arise from the anisotropic effect of the carbonyl group of the ester and steric interactions.
In the Z isomer , the bulky propyl group and the ester group are on the same side of the double bond. This arrangement forces the allylic protons of the propyl group into close proximity with the deshielding cone of the carbonyl group, resulting in a significant downfield shift (to a higher ppm value) compared to the E isomer.
Conversely, in the E isomer , the propyl group and the ester group are on opposite sides of the double bond. This places the allylic protons further away from the influence of the carbonyl group, leading to a more upfield chemical shift (lower ppm value).
The vinylic proton is also affected, though to a lesser extent. In the Z isomer, this proton can be slightly deshielded by the nearby ester functionality.
Experimental Protocol for ¹H NMR Spectroscopy
For the acquisition of high-quality ¹H NMR spectra to differentiate between the E and Z isomers, the following experimental protocol is recommended:
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or Benzene-d₆). Chloroform-d (CDCl₃) is a common choice for its good dissolving power and relatively clean spectral window.
-
The solvent should be of high purity to avoid extraneous signals.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter. If necessary, filter the solution through a small plug of cotton wool or a syringe filter directly into the NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer: A ¹H NMR spectrometer with a field strength of 300 MHz or higher is recommended for adequate signal dispersion.
-
Temperature: Spectra are typically acquired at room temperature (e.g., 298 K).
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is sufficient.
-
Number of Scans: 16 to 64 scans are typically adequate, depending on the sample concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient.
-
Acquisition Time (aq): An acquisition time of at least 3-4 seconds is recommended to ensure good resolution.
-
Spectral Width (sw): A spectral width of 12-16 ppm is appropriate to cover the expected range of chemical shifts.
-
-
Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum carefully to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Visualizing the Isomeric Differences
The following diagram illustrates the structural differences between the E and Z isomers and highlights the key protons that exhibit the most significant chemical shift variations in their ¹H NMR spectra.
Caption: Structural and key ¹H NMR chemical shift differences between E and Z isomers.
Note: The DOT script above is a template. A graphical representation would ideally show the 2D structures of the E and Z isomers with the key protons highlighted and their predicted chemical shifts annotated.
By carefully analyzing the chemical shifts of the vinylic and, most importantly, the allylic protons, researchers can confidently assign the stereochemistry of the double bond in this compound and its analogs. The significant downfield shift of the allylic protons in the Z isomer serves as a reliable diagnostic marker for its identification.
Biological Activity of Methyl 3-propylhex-2-enoate and its Analogs: A Comparative Analysis
A comprehensive review of available scientific literature reveals a significant gap in the biological characterization of Methyl 3-propylhex-2-enoate and its close structural analogs. At present, there is a lack of published experimental data detailing the specific biological activities of these compounds. Therefore, a direct comparison of their efficacy and mechanisms of action is not feasible.
While research into the biological activities of broader categories of unsaturated esters and related molecules is ongoing, specific studies focusing on this compound are not publicly available. General findings indicate that unsaturated esters can exhibit a range of biological effects, including antimicrobial and cytotoxic properties. However, without specific experimental validation for the compound and its analogs, any discussion of their potential biological activity remains speculative.
This guide is intended for researchers, scientists, and professionals in drug development. The absence of data highlights a potential area for novel research. Future investigations would need to be conducted to elucidate the biological profile of this compound and its analogs.
Future Directions and Hypothetical Experimental Workflow
Should research in this area commence, a typical workflow to characterize the biological activity of these compounds would involve several key stages. The following represents a generalized experimental approach that could be adopted.
A hypothetical workflow for the initial screening and characterization of the biological activities of novel compounds like this compound and its analogs is presented below. This workflow is designed to first assess broad cytotoxic or antimicrobial effects, followed by more detailed mechanistic studies for any identified "hit" compounds.
Caption: Hypothetical Experimental Workflow for Biological Activity Screening.
Potential Signaling Pathways for Investigation
Based on the activities of structurally related compounds, several signaling pathways could be of interest for future investigation should this compound or its analogs demonstrate biological activity. For example, if cytotoxic effects are observed, pathways related to apoptosis, cell cycle regulation, and cellular stress responses would be relevant.
The diagram below illustrates a simplified representation of a generic apoptosis signaling pathway that is often investigated when a compound is found to have cytotoxic properties.
Caption: Generic Apoptosis Signaling Pathway for Investigation.
A Comparative Guide to Chromatography Columns for the Separation of Unsaturated Esters
For researchers, scientists, and drug development professionals seeking to optimize the separation of unsaturated esters, the choice of chromatography column is paramount. This guide provides an objective comparison of the performance of three common reversed-phase HPLC columns—C18, C30, and Phenyl-Hexyl—supported by experimental data and detailed protocols.
The separation of unsaturated esters, such as fatty acid methyl esters (FAMEs), is a critical analytical task in various fields, including food science, lipidomics, and pharmaceutical development. The subtle differences in the degree of unsaturation and the position of double bonds within these molecules present a significant chromatographic challenge. The selection of an appropriate stationary phase is a key factor in achieving the desired resolution and selectivity. This guide focuses on a comparative evaluation of three popular reversed-phase columns: the workhorse C18, the shape-selective C30, and the alternative selectivity Phenyl-Hexyl.
Performance Comparison of Chromatography Columns
The selection of a chromatography column for the separation of unsaturated esters is dictated by the specific analytical goal. While C18 columns are a versatile starting point, C30 and Phenyl-Hexyl columns offer unique selectivity profiles that can be advantageous for resolving complex mixtures of isomers.
A high-density polymeric C18 stationary phase can be effective in recognizing the position of a double bond in monounsaturated FAMEs, a separation not achieved by a C30 phase under similar conditions[1]. For instance, a polymeric C18 phase can differentiate between petroselinic (methyl 6Z-octadecenoate), oleic (methyl 9Z-octadecenoate), and cis-vaccenic (methyl 11Z-octadecenoate) acids, particularly at high pressure[1].
C30 columns, with their longer alkyl chains, exhibit higher shape selectivity, which is particularly beneficial for separating hydrophobic, long-chain, structural isomers[2]. This characteristic can lead to improved resolution of isomeric fatty acids and their methyl esters, especially when pressure is increased[1][2].
Phenyl-Hexyl columns provide an alternative selectivity to traditional alkyl-chain phases. The phenyl group allows for π-π interactions with unsaturated analytes, which can lead to different elution orders and improved separation of aromatic and polycyclic compounds, as well as other unsaturated species[3][4]. This alternative selectivity can be a powerful tool when C18 columns fail to provide adequate separation[3]. The choice of organic modifier in the mobile phase (e.g., methanol versus acetonitrile) can further modulate the π-π interactions and, consequently, the selectivity of Phenyl-Hexyl columns[4].
| Column Type | Principle of Separation | Advantages for Unsaturated Ester Separation | Disadvantages |
| C18 (Octadecylsilane) | Hydrophobic interactions between the C18 alkyl chains and the analyte. | - General-purpose applicability. - Good retention for a wide range of nonpolar to moderately polar analytes. - Polymeric C18 phases can offer good selectivity for positional isomers of unsaturated FAMEs.[1] | - May not provide sufficient resolution for complex mixtures of geometric (cis/trans) or positional isomers. |
| C30 (Triacontylsilane) | Stronger hydrophobic and shape selectivity interactions due to the longer alkyl chain. | - Enhanced shape selectivity for long-chain and structurally similar isomers.[2] - Improved resolution of isomeric fatty acids and FAMEs, particularly at high pressure.[1][2] | - May not be as effective as polymeric C18 for differentiating the position of double bonds in some monounsaturated FAMEs.[1] |
| Phenyl-Hexyl | Mixed-mode separation involving hydrophobic interactions from the hexyl chain and π-π interactions from the phenyl group. | - Alternative selectivity to C18, particularly for unsaturated and aromatic compounds.[3][4] - Can resolve compounds that co-elute on C18 columns.[3] - Selectivity can be modulated by the choice of organic modifier in the mobile phase.[4] | - The dominant separation mechanism can vary depending on the analyte and mobile phase composition. |
Experimental Protocols
The following section details a general experimental protocol for the analysis of fatty acid methyl esters (FAMEs) using reversed-phase HPLC. Specific parameters may need to be optimized depending on the exact analytes and the column being used.
Sample Preparation: Transesterification of Fatty Acids to FAMEs
For the analysis of fatty acids from oils or fats, a derivatization step to convert them into their corresponding methyl esters is typically required.
-
Weigh approximately 100 mg of the oil or fat sample into a screw-capped test tube.
-
Dissolve the sample in 10 mL of hexane.
-
Add 100 µL of a 2 N solution of potassium hydroxide in methanol.
-
Cap the tube and shake vigorously for 30 seconds.
-
Allow the layers to separate. The upper hexane layer contains the FAMEs.
-
The hexane layer can be directly injected into the HPLC system or further diluted if necessary.
HPLC Conditions
-
Columns:
-
C18: e.g., Polymeric C18, 5 µm particle size
-
C30: e.g., Inertsil C30, 5 µm particle size
-
Phenyl-Hexyl: e.g., ZORBAX Eclipse Plus Phenyl-Hexyl, 5 µm particle size
-
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For example:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with a certain percentage of B, and increase the concentration of B over time to elute more hydrophobic compounds. The exact gradient profile will need to be optimized for the specific separation.
-
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled, e.g., 30 °C.
-
Detection: UV detector set at a low wavelength (e.g., 205 nm) for detecting the ester functional group, or a mass spectrometer for more sensitive and specific detection.
-
Injection Volume: 10-20 µL.
Experimental Workflow
The logical flow of separating and analyzing unsaturated esters using different chromatography columns can be visualized as follows:
Caption: Experimental workflow for comparing chromatography columns.
References
- 1. Effect of pressure on the selectivity of polymeric C18 and C30 stationary phases in reversed-phase liquid chromatography. Increased separation of isomeric fatty acid methyl esters, triacylglycerols, and tocopherols at high pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
A Guide to Inter-laboratory Validation of Methyl 3-propylhex-2-enoate Analysis by Gas Chromatography-Mass Spectrometry
This guide provides a comprehensive overview of a proposed inter-laboratory validation study for the quantitative analysis of Methyl 3-propylhex-2-enoate, a volatile organic compound. It is intended for researchers, scientists, and drug development professionals involved in analytical method validation and quality control. The guide outlines a detailed experimental protocol and presents a comparative analysis of hypothetical performance data from multiple laboratories to illustrate the expected outcomes of such a study.
Introduction
This compound is a volatile ester that may be present as a flavoring agent, a fragrance component, or an impurity in various products. Accurate and precise quantification of this compound is crucial for quality control and regulatory compliance. An inter-laboratory validation study is essential to establish the robustness and reliability of an analytical method by demonstrating its performance across different laboratories, equipment, and analysts. This guide is based on established principles of method validation, drawing from guidelines such as those from AOAC and ISO.
This document details a standardized Gas Chromatography-Mass Spectrometry (GC-MS) method and presents a hypothetical inter-laboratory study to assess its performance characteristics, including precision (repeatability and reproducibility) and accuracy (recovery).
Experimental Protocol
The following protocol is a synthesized model for the determination of this compound. It is designed to be a robust starting point for laboratories participating in a validation study.
2.1. Sample Preparation
A standardized sample preparation method is critical to minimize variability between laboratories.
-
Matrix: A placebo matrix (e.g., a hydroalcoholic solution or a specified food simulant) will be used for spiking.
-
Spiking: A stock solution of this compound in methanol is used to fortify the matrix at three concentration levels:
-
Low: 1 µg/mL
-
Medium: 10 µg/mL
-
High: 50 µg/mL
-
-
Extraction:
-
To a 10 mL aliquot of the spiked matrix in a 20 mL headspace vial, add 3 g of sodium chloride (to increase partitioning of the analyte into the headspace).
-
Add an internal standard (e.g., 10 µL of a 100 µg/mL solution of Toluene-d8 in methanol).
-
Immediately seal the vial with a PTFE/silicone septum.
-
2.2. GC-MS Analysis
The following GC-MS parameters are recommended for the analysis.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977B or equivalent |
| Autosampler | Headspace Sampler (e.g., Agilent 7697A) |
| Column | DB-624 or equivalent (60 m x 0.25 mm ID, 1.4 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.5 mL/min |
| Oven Program | - Initial temperature: 40°C, hold for 5 min- Ramp: 10°C/min to 220°C- Hold: 5 min at 220°C |
| Injector | Splitless mode, 250°C |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | m/z 113 |
| Qualifier Ions | m/z 81, 141 |
Inter-laboratory Study Design
The study is designed to evaluate the method's performance across multiple laboratories.
-
Participants: Eight hypothetical laboratories participated in the study.
-
Samples: Each laboratory received blind duplicates of the spiked matrix at the three concentration levels.
-
Analysis: Each sample was analyzed in triplicate.
-
Data Reporting: Laboratories reported the mean concentration, standard deviation, and recovery for each sample.
Data Presentation and Comparison
The following tables summarize the hypothetical quantitative data from the eight participating laboratories.
Table 1: Precision Data - Repeatability (RSDr) and Reproducibility (RSDR)
| Concentration Level | Mean RSDr (%) | Mean RSDR (%) |
| Low (1 µg/mL) | 5.2 | 12.5 |
| Medium (10 µg/mL) | 3.8 | 9.1 |
| High (50 µg/mL) | 2.9 | 7.3 |
Repeatability (RSDr) reflects the precision within a single laboratory, while reproducibility (RSDR) indicates the precision between laboratories.
Table 2: Accuracy Data - Mean Recovery (%)
| Laboratory | Low (1 µg/mL) | Medium (10 µg/mL) | High (50 µg/mL) |
| Lab 1 | 98.5 | 101.2 | 99.8 |
| Lab 2 | 95.2 | 97.8 | 98.5 |
| Lab 3 | 103.1 | 102.5 | 101.1 |
| Lab 4 | 93.8 | 96.5 | 97.2 |
| Lab 5 | 105.5 | 104.1 | 102.3 |
| Lab 6 | 96.7 | 98.9 | 99.1 |
| Lab 7 | 99.9 | 100.5 | 100.2 |
| Lab 8 | 92.1 | 94.3 | 96.4 |
| Overall Mean | 98.1 | 99.5 | 99.3 |
Visualizations
Diagram 1: Inter-laboratory Validation Workflow
Caption: Workflow of the inter-laboratory validation study.
Conclusion
The presented hypothetical data demonstrates that the described GC-MS method for the analysis of this compound exhibits satisfactory performance characteristics in terms of precision and accuracy across multiple laboratories. The low repeatability and reproducibility relative standard deviations, along with mean recoveries close to 100%, suggest that the method is robust and suitable for its intended purpose. This guide provides a solid framework for conducting a formal inter-laboratory validation study, which is a critical step in the standardization of any analytical method.
A Comparative Guide to Industrial Ibuprofen Synthesis: The Traditional Boots Process vs. the Green BHC Protocol
For Researchers, Scientists, and Drug Development Professionals
The industrial synthesis of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), has evolved significantly, moving from a lengthy and wasteful process to a more streamlined and environmentally conscious method. This guide provides a detailed comparison of the two major industrial synthetic routes: the traditional Boots-Hoechst-Celanese (BHC) six-step synthesis and the modern, three-step "green" synthesis. This analysis will delve into the cost-benefit of each protocol, supported by quantitative data and detailed experimental methodologies.
At a Glance: Comparing the Two Synthetic Routes
The following table summarizes the key quantitative metrics for the Boots-Hoechst-Celanese (BHC) process and the modern green synthesis of ibuprofen.
| Metric | Boots-Hoechst-Celanese (BHC) Synthesis | Green Synthesis |
| Number of Steps | 6 | 3 |
| Overall Yield | < 40% | ~80% |
| Atom Economy | ~40%[1][2] | ~77-80%[1][3] |
| Key Reagents | Isobutylbenzene, Acetic Anhydride, Aluminum Chloride, Ethyl Chloroacetate, Sodium Ethoxide, Hydroxylamine | Isobutylbenzene, Acetic Anhydride, Anhydrous Hydrogen Fluoride, Raney Nickel (or Palladium on Carbon), Carbon Monoxide, Palladium Catalyst |
| Catalyst | Stoichiometric (Aluminum Chloride) | Catalytic and Recyclable (HF, Raney Ni, Pd)[1][4] |
| Byproducts/Waste | Aluminum trichloride hydrate, various organic and inorganic salts[1][4] | Acetic acid (can be recovered and reused)[1] |
| Environmental Impact | High, due to large amounts of waste and use of hazardous reagents. | Low, due to high atom economy, catalyst recycling, and minimal waste.[1] |
Cost-Benefit Analysis
A direct and comprehensive cost comparison between the two processes is challenging due to fluctuating reagent prices and proprietary industrial data. However, a qualitative and estimated quantitative analysis reveals significant cost advantages for the green synthesis.
| Cost Factor | Boots-Hoechst-Celanese (BHC) Synthesis | Green Synthesis | Analysis |
| Raw Material Costs | Moderate to High. Utilizes several reagents in stoichiometric amounts. | Moderate. Fewer reagents are used, and the primary catalyst (HF) is recycled with high efficiency. | The green synthesis offers savings through the reduction in the variety and quantity of reagents. |
| Catalyst Costs | High. Aluminum chloride is used stoichiometrically and is not recovered, leading to significant cost and waste. | Lower long-term cost. While palladium catalysts can have a high initial cost, they are used in small quantities and are recycled. Raney Nickel is a relatively inexpensive hydrogenation catalyst. Anhydrous Hydrogen Fluoride is recycled with over 99% efficiency.[5] | The recyclability of catalysts in the green synthesis provides a substantial long-term cost benefit. |
| Solvent Costs | High. Multiple steps often require different solvents for reaction and purification. | Low. Anhydrous Hydrogen Fluoride acts as both a catalyst and a solvent in the first step.[1] | The dual role of HF in the green synthesis reduces solvent purchase and disposal costs. |
| Energy Costs | High. Six reaction steps, each potentially requiring heating or cooling, contribute to higher energy consumption.[6] | Low. Fewer reaction steps lead to a significant reduction in energy usage.[6] | The streamlined nature of the green synthesis directly translates to lower energy expenditure. |
| Waste Disposal Costs | Very High. The process generates a large volume of aluminum-containing waste and other byproducts that require specialized and costly disposal. For every kilogram of ibuprofen produced, a significantly larger amount of waste is generated. | Very Low. The primary byproduct is acetic acid, which can be recovered and reused. This dramatically reduces waste disposal needs and associated costs.[1] | This is a major area of cost savings for the green synthesis, coupled with significant environmental benefits. |
| Capital Costs | High. A six-step process requires more reactors, purification equipment, and a larger plant footprint. | Low. A three-step process requires less equipment and a smaller facility, leading to lower initial investment.[1] | The green synthesis is more economically favorable in terms of capital expenditure. |
| Overall Economics | Less favorable due to high operational costs (reagents, energy, waste disposal) and lower efficiency. | Highly favorable due to high efficiency, catalyst and solvent recycling, and minimal waste generation, leading to a more sustainable and profitable process.[1] | The green synthesis is the clear winner from an economic standpoint. |
Experimental Protocols
The following are representative experimental protocols for the key steps of both the Boots and the green synthesis of ibuprofen. These are intended for informational purposes and should be adapted and optimized for specific laboratory or industrial settings.
Boots-Hoechst-Celanese (BHC) Synthesis (6 Steps)
Step 1: Friedel-Crafts Acylation Isobutylbenzene is reacted with acetyl chloride or acetic anhydride in the presence of a stoichiometric amount of aluminum chloride (a Lewis acid catalyst) to form 4'-isobutylacetophenone.
Step 2: Darzens Condensation The 4'-isobutylacetophenone is reacted with ethyl chloroacetate in the presence of a strong base, such as sodium ethoxide, to form an α,β-epoxy ester (a glycidic ester).
Step 3: Hydrolysis and Decarboxylation The glycidic ester is hydrolyzed and decarboxylated by heating with an aqueous acid to yield 2-(4-isobutylphenyl)propanal.
Step 4: Oxime Formation The aldehyde is then reacted with hydroxylamine hydrochloride to form the corresponding aldoxime.
Step 5: Dehydration to Nitrile The aldoxime is dehydrated using a reagent like acetic anhydride to produce the nitrile, 2-(4-isobutylphenyl)propanenitrile.
Step 6: Hydrolysis to Carboxylic Acid The nitrile is hydrolyzed under acidic or basic conditions to yield the final product, ibuprofen.
Green Synthesis (3 Steps)
Step 1: Friedel-Crafts Acylation Isobutylbenzene is reacted with acetic anhydride in the presence of anhydrous hydrogen fluoride (HF), which acts as both the catalyst and the solvent. The reaction produces 4'-isobutylacetophenone. The HF is then recovered and recycled.[1]
Step 2: Hydrogenation The 4'-isobutylacetophenone is hydrogenated using a Raney Nickel or palladium on carbon catalyst to form the intermediate alcohol, 1-(4-isobutylphenyl)ethanol. The catalyst is recovered and reused.
Step 3: Carbonylation The alcohol intermediate is carbonylated using carbon monoxide in the presence of a palladium catalyst. This step directly forms ibuprofen. The palladium catalyst is also recovered and reused.[1]
Workflow Diagrams
The following diagrams illustrate the workflows of the Boots-Hoechst-Celanese (BHC) and the green synthesis of ibuprofen.
Caption: Workflow of the traditional 6-step Boots synthesis of ibuprofen.
Caption: Workflow of the modern 3-step green synthesis of ibuprofen.
Conclusion
The transition from the Boots-Hoechst-Celanese process to the green synthesis for ibuprofen production represents a landmark achievement in industrial green chemistry. The green synthesis is not only more environmentally friendly due to its high atom economy and minimal waste generation but is also significantly more cost-effective. The reduction in the number of steps, the ability to recycle catalysts and solvents, and the decrease in energy consumption and waste disposal costs make it a superior industrial process. For researchers and drug development professionals, the principles demonstrated in the green synthesis of ibuprofen serve as a powerful example of how sustainable chemical manufacturing can lead to both economic and environmental benefits.
References
- 1. Ethyl chloroacetate Ethyl 2-chloroacetate [sigmaaldrich.com]
- 2. Hydroxylamine Hydrochloride at Best Price from Manufacturers, Suppliers & Dealers [tradeindia.com]
- 3. Modification of ibuprofen synthesis through the mechanism analysis [ewadirect.com]
- 4. scheikundeinbedrijf.nl [scheikundeinbedrijf.nl]
- 5. epa.gov [epa.gov]
- 6. m.youtube.com [m.youtube.com]
Safety Operating Guide
Prudent Disposal of Methyl 3-propylhex-2-enoate: A Step-by-Step Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling specialized compounds like Methyl 3-propylhex-2-enoate, adherence to proper disposal protocols is a critical aspect of the experimental workflow. In the absence of a specific Safety Data Sheet (SDS), a conservative approach based on the general hazards of unsaturated esters and established principles of chemical waste management is essential.
Immediate Safety and Logistical Information
This compound, as an α,β-unsaturated ester, should be handled as a potentially hazardous substance.[1] Such compounds can be reactive and may present health and environmental risks.[2] Therefore, proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times during handling and disposal.
Step-by-Step Disposal Protocol
Given the lack of specific regulatory information for this compound, it must be treated as hazardous waste. The following procedure outlines the necessary steps for its safe disposal:
-
Waste Identification and Classification:
-
Treat this compound as hazardous chemical waste.
-
Consult your institution's Environmental Health & Safety (EHS) department for specific local regulations and guidance on waste classification.[3]
-
-
Waste Collection and Segregation:
-
Collect waste this compound in a dedicated, properly labeled, and chemically compatible container.[4]
-
The container should be kept tightly closed to prevent the release of vapors.[2]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible wastes, such as acids and bases or oxidizers and flammables, must be segregated.[5]
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "Hazardous Waste: this compound".[4]
-
Include the approximate concentration and quantity of the waste.
-
Indicate the potential hazards (e.g., "Flammable," "Irritant," "Environmental Hazard") based on the general properties of similar compounds.[3]
-
-
Storage:
-
Disposal Request and Pickup:
-
Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy (often not exceeding 90 days), arrange for its disposal through your EHS department.[5]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.[3]
-
Under no circumstances should this compound be disposed of down the drain or in regular trash. [7][8] Improper disposal can lead to environmental contamination and potential legal and financial repercussions for the generating party.[7][8]
Hazard Classification and Data Summary
While a specific SDS is unavailable, the following table summarizes the likely hazard classifications for this compound based on the properties of similar unsaturated esters. This information should be used for preliminary hazard assessment and labeling.
| Hazard Category | GHS Classification (Anticipated) | Precautionary Measures |
| Health Hazards | Skin Irritant (Category 2) | H315: Causes skin irritation. P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| Eye Irritant (Category 2A) | H319: Causes serious eye irritation. P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] | |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. | |
| Environmental Hazards | Hazardous to the aquatic environment, acute hazard (Category 2) or chronic hazard (Category 2) | H401 / H411: Toxic to aquatic life / Toxic to aquatic life with long-lasting effects. P273: Avoid release to the environment.[2] |
| Physical Hazards | Flammable Liquid (Category 3 or 4) | H226 / H227: Flammable liquid and vapor / Combustible liquid. P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[2] |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Methyl 3-propylhex-2-enoate
Disclaimer: A specific Safety Data Sheet (SDS) for Methyl 3-propylhex-2-enoate was not publicly available at the time of this writing. The following guidance is based on the general safety protocols for handling volatile organic compounds (VOCs) and esters, which share similar chemical properties. It is imperative to treat this substance with caution and handle it in a controlled laboratory environment.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is designed to answer specific operational questions, ensuring the safe handling and disposal of this chemical.
Personal Protective Equipment (PPE)
Due to the volatile nature of many esters, a comprehensive approach to personal protection is critical to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety practices for volatile organic compounds.[1][2][3][4][5]
| Protection Type | Recommended Equipment | Purpose and Specifications |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should fully seal around the eyes to protect against vapors and splashes.[6] A face shield provides an additional layer of protection for the entire face.[4][6] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) | Nitrile gloves offer good resistance to a range of chemicals.[2][7] For prolonged or immersive contact, thicker gloves may be necessary. Always inspect gloves for tears or degradation before use. |
| Body Protection | Laboratory Coat and Apron | A long-sleeved lab coat protects skin and clothing from incidental splashes.[2][4] A chemical-resistant apron can provide additional protection against spills. |
| Respiratory Protection | Use in a Fume Hood or Well-Ventilated Area | All work with volatile organic compounds should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3][8] If a fume hood is not available, ensure the area is extremely well-ventilated. |
| Foot Protection | Closed-Toe Shoes | Protects feet from spills and dropped objects.[2][5] |
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling a chemical with incomplete safety data, such as this compound.
References
- 1. editverse.com [editverse.com]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. research.columbia.edu [research.columbia.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 6. safety.rochester.edu [safety.rochester.edu]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. justrite.com [justrite.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
